molecular formula C16H14ClN5NaO7PS B1663403 8-(4-chlorophenylthio)-cGMP.Na CAS No. 51239-26-0

8-(4-chlorophenylthio)-cGMP.Na

Cat. No.: B1663403
CAS No.: 51239-26-0
M. Wt: 509.8 g/mol
InChI Key: REEQGIQRCDWDRA-ZBMQJGODSA-M
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Description

Potent activator of cGMP-dependent protein kinase Ia, Ib and type II as well as of cGMP-gated ion channels;  High Quality Biochemicals for Research Uses

Properties

IUPAC Name

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN5O7PS.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(28-14)5-27-30(25,26)29-11;/h1-4,8,10-11,14,23H,5H2,(H,25,26)(H3,18,20,21,24);/q;+1/p-1/t8-,10-,11-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEQGIQRCDWDRA-ZBMQJGODSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5NaO7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635551
Record name Sodium (4aR,6R,7R,7aS)-6-{2-amino-8-[(4-chlorophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51239-26-0
Record name Sodium (4aR,6R,7R,7aS)-6-{2-amino-8-[(4-chlorophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 8-(4-chlorophenylthio)-cGMP.Na — Mechanism & Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-(4-chlorophenylthio)-guanosine-3',5'-cyclic monophosphate sodium salt (8-pCPT-cGMP.Na) is a highly potent, membrane-permeable analogue of the endogenous second messenger cGMP.[1] Unlike native cGMP, which is rapidly hydrolyzed by phosphodiesterases (PDEs) and has poor membrane permeability, 8-pCPT-cGMP is engineered for enhanced lipophilicity and metabolic stability .

Its primary utility lies in the selective activation of Protein Kinase G (PKG) isoforms (cGK I and cGK II) and the modulation of Cyclic Nucleotide-Gated (CNG) channels. Recent advanced applications have also identified it as a novel extracellular ligand for Epithelial Sodium Channels (ENaC), distinct from its intracellular kinase-dependent effects.

Chemical Profile & Properties[2][3]

The addition of the para-chlorophenylthio group at the C-8 position of the guanine ring fundamentally alters the molecule's interaction with lipid bilayers and enzymatic pockets.

PropertySpecificationTechnical Note
Chemical Name 8-(4-chlorophenylthio)-cGMP, Na saltThe sodium salt form enhances aqueous solubility compared to the free acid.
Abbreviation 8-pCPT-cGMPDistinct from 8-pCPT-2'-O-Me-cAMP (Epac activator).
Lipophilicity High (LogP ~ 2.52)Allows passive diffusion across cell membranes without acetoxymethyl (AM) esterification.
PDE Resistance HighResistant to hydrolysis by PDE1, PDE2, and PDE5.
Primary Targets PKG I, PKG II, CNG ChannelsSuper-agonist for PKG II; Cone-selective activator for CNG.

Mechanism of Action (Core Analysis)

The mechanism of 8-pCPT-cGMP is defined by three distinct signaling vectors:

A. Selective PKG Activation (Intracellular)

Upon diffusing through the plasma membrane, 8-pCPT-cGMP binds to the regulatory domains of cGMP-dependent protein kinases.

  • High Affinity: It exhibits a higher affinity for PKG I and II compared to 8-Br-cGMP.

  • Conformational Lock: The bulky C-8 substituent stabilizes the active conformation of the kinase holoenzyme, releasing the catalytic domain to phosphorylate substrates like VASP (Vasodilator-stimulated phosphoprotein).

B. CNG Channel Modulation (Membrane)

In retinal and olfactory research, 8-pCPT-cGMP acts as a ligand for CNG channels.[2]

  • Isoform Selectivity: It functions as a cone-selective activator , whereas other analogues (e.g., Rp-8-Br-PET-cGMPS) may inhibit rod channels. This allows for precise dissection of photoreceptor pathways.

C. ENaC Activation (Extracellular/Novel)

Recent evidence indicates that 8-pCPT-cGMP can act extracellularly to relieve "self-inhibition" of Epithelial Sodium Channels (ENaC) in alveolar cells, a mechanism independent of intracellular PKG.[3]

D. Phosphodiesterase (PDE) Evasion

Native cGMP is rapidly degraded by PDEs. The 4-chlorophenylthio group sterically hinders the catalytic pocket of broad-spectrum PDEs, ensuring a sustained half-life within the cytosol.

Visualization: The 8-pCPT-cGMP Signaling Network

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Compound 8-pCPT-cGMP (Exogenous) ENaC ENaC Channel (Na+ Influx) Compound->ENaC Extracellular Binding CNG CNG Channel (Cone-Selective) Compound->CNG Ligand Gating PKG Protein Kinase G (Inactive) Compound->PKG Membrane Permeation PKG_Active PKG (Active) PKG->PKG_Active Activation Substrates Substrates (VASP, IRAG) PKG_Active->Substrates Phosphorylation PDE Phosphodiesterases (PDE1/2/5) PDE->Compound Hydrolysis (BLOCKED)

Caption: Dual-action mechanism showing intracellular kinase activation and extracellular/membrane channel modulation, alongside PDE resistance.

Comparative Pharmacology

Selecting the correct analogue is critical for data integrity.[4][5] 8-pCPT-cGMP is often superior to 8-Br-cGMP for live-cell imaging due to permeability, but distinctions exist.

Feature8-pCPT-cGMP8-Br-cGMPNative cGMP
Membrane Permeability Excellent (Lipophilic)ModeratePoor (Requires microinjection)
PKG Selectivity High (PKG I & II)Moderate (Cross-activates PKA at high conc.)[5]High
PDE Stability High ModerateLow
CNG Effect Cone-Selective ActivatorRod/Cone ActivatorUniversal Activator
Typical Concentration 10 - 100 µM100 - 1000 µMN/A (Extracellular)

Critical Insight: Do not confuse 8-pCPT-cGMP with 8-pCPT-2'-O-Me-cAMP . The latter is a specific activator of Epac (Exchange protein directly activated by cAMP) and does not activate PKG. Always verify the "G" vs "A" in the nucleotide name.

Experimental Protocols

A. Reconstitution & Storage

The sodium salt form facilitates aqueous solubility, avoiding the cytotoxicity associated with high DMSO concentrations in sensitive primary cultures.

  • Solvent: Dissolve 8-pCPT-cGMP.Na in distilled water or PBS .

    • Target Stock Concentration: 10 mM (e.g., 5 mg in ~980 µL water, MW ≈ 509.8 g/mol ).

  • Aliquoting: Sterile filter (0.2 µm) if used for long-term culture. Aliquot into dark, tightly sealed vials.

  • Storage: Store at -20°C. Stable for months. Avoid repeated freeze-thaw cycles.

B. Live Cell Activation Protocol

This protocol is validated for vascular smooth muscle cells (VSMCs) and neuronal cultures.

  • Preparation: Culture cells to 70-80% confluence. Serum-starve for 2-4 hours if investigating growth-factor related pathways to reduce basal kinase activity.

  • Treatment:

    • Add 8-pCPT-cGMP stock directly to the culture media.

    • Dose: Start with 10 µM for high-sensitivity systems; scale to 100 µM for robust maximal activation.

    • Control: Use a vehicle control (water/PBS) and a negative control (e.g., the inhibitor Rp-8-pCPT-cGMPS ) to confirm specificity.

  • Incubation:

    • Rapid Signaling (Phosphorylation): 10 - 30 minutes.

    • Gene Expression/Phenotype: 12 - 24 hours.

  • Termination: Aspirate media and immediately lyse cells in ice-cold lysis buffer containing phosphatase inhibitors.

Visualization: Experimental Workflow

Workflow Step1 Reconstitution (10mM in H2O) Step2 Serum Starvation (2-4 Hours) Step1->Step2 Step3 Induction (Add 10-100µM) Step2->Step3 Step4 Incubation (15min - 24h) Step3->Step4 Step5 Assay (Western Blot / Calcium Imaging) Step4->Step5

Caption: Standardized workflow for interrogating cGMP signaling in live cells.

References

  • Biolog Life Science Institute. 8-pCPT-cGMP: Technical Information and Properties.

  • Vertex AI / NIH PubMed Central. 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand.

  • BenchChem. A Comparative Guide to PKG Activators: Sp-8-Br-cGMPS vs. 8-Br-cGMP.

  • ResearchGate. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function.

  • Sigma-Aldrich. 8-(4-Chlorophenylthio)-guanosine 3′,5′-cyclic monophosphate sodium salt Product Sheet.

Sources

Navigating cGMP Signaling: A Technical Guide to Endogenous cGMP versus the Synthetic Analog 8-pCPT-cGMP

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclic guanosine monophosphate (cGMP) is a pivotal second messenger that orchestrates a multitude of physiological processes, from cardiovascular homeostasis to neuronal signaling. Researchers striving to dissect these pathways often turn to synthetic analogs like 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) to bypass the ephemeral nature of endogenous cGMP. However, the assumption that 8-pCPT-cGMP is a simple, stable substitute for the natural signaling molecule is an oversimplification that can lead to misinterpretation of experimental data. This in-depth technical guide provides a comprehensive analysis of the signaling pathways of both endogenous cGMP and 8-pCPT-cGMP, highlighting their critical differences and offering a framework for rigorous, self-validating experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to confidently and accurately investigate the cGMP signaling cascade.

The Endogenous cGMP Signaling Cascade: A Tightly Regulated Network

The canonical endogenous cGMP signaling pathway is a dynamic and meticulously controlled system. Its activation is initiated by two primary sources of guanylate cyclase (GC) activity:

  • Soluble Guanylate Cyclase (sGC): Primarily activated by nitric oxide (NO), sGC is a key player in vasodilation and neuronal communication.

  • Particulate Guanylate Cyclase (pGC): These transmembrane receptors are activated by peptide hormones such as natriuretic peptides, playing crucial roles in regulating blood pressure and fluid balance.

Upon activation, GC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This transient increase in intracellular cGMP concentration triggers downstream signaling events through three main classes of effector proteins:

  • cGMP-dependent Protein Kinases (PKG): These serine/threonine kinases are major effectors of cGMP signaling. Mammalian cells express two main isoforms, PKG I and PKG II, which have distinct tissue distributions and substrate specificities. Activation of PKG leads to the phosphorylation of a wide array of target proteins, modulating processes like smooth muscle relaxation, platelet aggregation, and gene expression.

  • Cyclic Nucleotide-gated (CNG) Ion Channels: These non-selective cation channels are directly gated by the binding of cyclic nucleotides, including cGMP. They are vital for signal transduction in photoreceptors and olfactory sensory neurons.

  • Phosphodiesterases (PDEs): This superfamily of enzymes is responsible for the degradation of cyclic nucleotides, thereby terminating the signal. Several PDE families (PDE1, PDE2, PDE3, PDE5, PDE6, PDE9, PDE10, and PDE11) can hydrolyze cGMP, ensuring a rapid and localized signaling response.

The tight regulation of cGMP levels by both synthesis (GCs) and degradation (PDEs) is a hallmark of this pathway, allowing for precise spatial and temporal control of cellular responses.

Endogenous cGMP Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates NPs Natriuretic Peptides pGC Particulate Guanylate Cyclase (pGC) NPs->pGC Activates cGMP Endogenous cGMP sGC->cGMP Synthesizes from pGC->cGMP Synthesizes from GTP GTP GTP->sGC GTP->pGC PKG Protein Kinase G (PKG I & II) cGMP->PKG Activates CNG Cyclic Nucleotide-gated (CNG) Channels cGMP->CNG Gates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Hydrolyzed by Downstream Downstream Cellular Responses PKG->Downstream Phosphorylates Substrates CNG->Downstream Ion Influx GMP 5'-GMP (Inactive) PDEs->GMP Degrades to

Figure 1: The Endogenous cGMP Signaling Pathway.

8-pCPT-cGMP: A Potent and Persistent Tool with Nuances

8-pCPT-cGMP is a widely used cGMP analog designed to overcome the experimental challenges associated with the rapid degradation of endogenous cGMP. Its key features include:

  • Enhanced Membrane Permeability: The lipophilic chlorophenylthio group at the 8-position facilitates its passage across cell membranes, allowing for direct application to intact cells.

  • Resistance to PDE Hydrolysis: This same modification makes 8-pCPT-cGMP highly resistant to degradation by most PDEs, leading to a sustained and potent activation of cGMP effectors.

  • Potent and Selective PKG Activator: 8-pCPT-cGMP is a potent activator of both PKG I and PKG II.

These properties make 8-pCPT-cGMP an invaluable tool for studying the downstream consequences of sustained cGMP signaling. However, it is crucial to recognize that its signaling profile is not identical to that of endogenous cGMP.

Core Divergence: 8-pCPT-cGMP vs. Endogenous cGMP

The primary differences between these two signaling molecules stem from their distinct biochemical properties and interactions with cellular machinery.

Regulation and Signal Dynamics

The most significant distinction lies in their regulation. Endogenous cGMP signaling is a "pulse-like" event, tightly controlled by the balanced activities of GCs and PDEs. In contrast, 8-pCPT-cGMP acts as a persistent, unregulated signal due to its resistance to PDE-mediated hydrolysis. This can lead to prolonged and potentially non-physiological activation of downstream pathways.

Interaction with PKG Isoforms

While both molecules activate PKG, structural and functional studies have revealed important isoform-specific differences. 8-pCPT-cGMP exhibits a notable selectivity for PKG II over PKG I. The larger β5/β6 pocket in the A site of PKG II can better accommodate the bulky 8-pCPT moiety. This preferential activation is a critical consideration in experimental systems where both isoforms are present.

The Emergence of PKG-Independent Effects

A growing body of evidence indicates that 8-pCPT-cGMP can exert effects independent of the canonical cGMP/PKG pathway. For instance, it has been shown to act as an external allosteric modulator, directly gating epithelial sodium channels (ENaC) in a PKG-independent manner. This direct interaction with other proteins is a significant departure from the known signaling of endogenous cGMP and a potential source of confounding experimental results.

Quantitative Comparison: A Data-Driven Perspective

To fully appreciate the functional differences, a quantitative comparison is essential. The following table summarizes key parameters for endogenous cGMP and 8-pCPT-cGMP.

ParameterEndogenous cGMP8-pCPT-cGMPRationale & Significance
Cell Permeability LowHigh8-pCPT-cGMP can be directly applied to intact cells, while elevating endogenous cGMP requires stimulating guanylate cyclases.
PDE Resistance Rapidly HydrolyzedHighly ResistantThis leads to a sustained signal with 8-pCPT-cGMP, versus a transient signal for endogenous cGMP.
PKG Iα Activation (Ka) ~0.1 µMHigher Ka than cGMPEndogenous cGMP is a more potent activator of PKG Iα.
PKG Iβ Activation (Ka) ~1.0 µMPotent ActivatorBoth activate PKG Iβ, but relative potencies can vary.
PKG II Activation (Ka) ~0.07 µMMore Potent than cGMP8-pCPT-cGMP shows selectivity for PKG II.
Known PKG-Independent Effects None establishedAllosteric modulation of ENaCA critical off-target effect to consider in experimental design.

Experimental Design: A Framework for Scientific Integrity

Given the complexities outlined above, a rigorous and self-validating experimental approach is paramount when using 8-pCPT-cGMP. The following workflows and protocols are designed to ensure that observed effects are correctly attributed to the intended signaling pathway.

Workflow for Validating PKG-Dependent Signaling

This workflow provides a logical progression of experiments to confirm that the effects of 8-pCPT-cGMP are mediated through PKG activation.

PKG-Dependent Validation Workflow start Hypothesis: 8-pCPT-cGMP causes a cellular effect exp1 Experiment 1: Treat cells with 8-pCPT-cGMP. Measure cellular endpoint. start->exp1 obs1 Observation: Cellular effect is observed. exp1->obs1 exp2 Experiment 2: Pre-treat cells with a PKG inhibitor (e.g., Rp-8-pCPT-cGMPS) prior to 8-pCPT-cGMP treatment. obs1->exp2 exp3 Experiment 3: Measure phosphorylation of a known PKG substrate (e.g., VASP) in response to 8-pCPT-cGMP. obs1->exp3 obs2 Observation: Is the cellular effect blocked or attenuated? exp2->obs2 conclusion Conclusion: The effect is likely PKG-dependent. obs2->conclusion Yes alt_conclusion Conclusion: The effect may be PKG-independent. obs2->alt_conclusion No obs3 Observation: Is substrate phosphorylation increased? exp3->obs3 obs3->conclusion

Figure 2: Experimental Workflow for Validating PKG-Dependence.

The causality behind this workflow is rooted in the principles of pharmacological blockade and direct measurement of kinase activity. By demonstrating that a specific PKG inhibitor, such as Rp-8-pCPT-cGMPS, can abrogate the effect of 8-pCPT-cGMP, one provides strong evidence for the involvement of PKG. Furthermore, directly assessing the phosphorylation of a known PKG substrate like Vasodilator-Stimulated Phosphoprotein (VASP) provides a biochemical readout of PKG activation within the cell.

Detailed Experimental Protocols

Protocol 1: In Vitro PKG Activity Assay

This protocol allows for the direct measurement of PKG activity in cell or tissue lysates.

  • Prepare Lysates: Homogenize cells or tissues in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet insoluble material and collect the supernatant.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the following:

    • Cell lysate (containing the kinase)

    • Kinase assay buffer (typically containing MgCl2 and ATP)

    • A specific PKG peptide substrate

    • Your experimental treatment:

      • Vehicle control

      • 8-pCPT-cGMP (to measure stimulated activity)

      • 8-pCPT-cGMP + Rp-8-pCPT-cGMPS (to confirm specificity)

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA) or by spotting the reaction mixture onto a phosphocellulose paper.

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, including:

    • Radiolabeling: Using [γ-³²P]ATP and measuring radioactivity incorporated into the substrate.

    • ELISA-based assays: Using a phospho-specific antibody to detect the phosphorylated substrate.

    • Fluorescence/Luminescence-based assays: Using proprietary substrates that change their optical properties upon phosphorylation.

Protocol 2: Western Blotting for VASP Phosphorylation

This protocol assesses PKG activity in intact cells by measuring the phosphorylation of its downstream target, VASP.

  • Cell Treatment: Plate and grow cells to the desired confluency. Treat with vehicle, 8-pCPT-cGMP, or a combination of 8-pCPT-cGMP and a PKG inhibitor for the desired time.

  • Lysis: Wash cells with ice-cold PBS and lyse in a denaturing buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. The use of Phos-tag™ SDS-PAGE can enhance the separation of phosphorylated and non-phosphorylated proteins.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser239) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total VASP or a housekeeping protein (e.g., GAPDH or β-actin).

Conclusion and Future Perspectives

8-pCPT-cGMP is an undeniably powerful tool for probing cGMP signaling pathways. Its cell permeability and resistance to degradation provide a stable and potent means of activating cGMP effectors. However, researchers must proceed with a clear understanding of its distinct pharmacological profile compared to endogenous cGMP. Key takeaways include:

  • Acknowledge the Lack of Regulation: The persistent signal from 8-pCPT-cGMP is fundamentally different from the transient nature of endogenous cGMP.

  • Consider Isoform Selectivity: The preference of 8-pCPT-cGMP for PKG II can influence experimental outcomes in cells expressing multiple PKG isoforms.

  • Vigilance for PKG-Independent Effects: The potential for off-target effects, such as direct channel modulation, necessitates rigorous controls to ensure correct mechanistic interpretations.

By employing the self-validating experimental workflows outlined in this guide—combining pharmacological inhibition with direct measurement of downstream substrate phosphorylation—researchers can harness the power of 8-pCPT-cGMP while maintaining the highest standards of scientific integrity. Future development of more isoform-specific cGMP analogs and improved tools for visualizing cGMP dynamics in living cells will further refine our ability to unravel the complexities of this vital signaling network.

References

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An In-depth Technical Guide to 8-(4-chlorophenylthio)-guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 8-(4-chlorophenylthio)-guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP), a pivotal tool in cellular signaling research. We will delve into its fundamental chemical and physical properties, explore its mechanism of action as a potent activator of protein kinase G (PKG), and provide detailed protocols for its application in experimental settings. This document is intended to serve as a practical resource for researchers aiming to leverage the unique characteristics of 8-pCPT-cGMP to investigate the multifaceted roles of the cGMP/PKG signaling pathway.

Core Principles: Understanding 8-pCPT-cGMP

Chemical Identity and Physicochemical Characteristics

8-pCPT-cGMP is a synthetic, cell-permeable analog of cyclic guanosine monophosphate (cGMP), a ubiquitous second messenger.[1] The key structural modification is the substitution of a hydrogen atom at the 8th position of the guanine base with a 4-chlorophenylthio group.[2] This modification confers several advantageous properties for experimental use.

The addition of the lipophilic 4-chlorophenylthio moiety significantly enhances the membrane permeability of the molecule compared to the endogenous cGMP.[2][3] This allows for its direct application to intact cells, where it can readily cross the plasma membrane to engage its intracellular targets. Furthermore, this structural alteration renders 8-pCPT-cGMP more resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for the degradation of cyclic nucleotides.[2][3] This increased stability ensures a more sustained and predictable activation of downstream signaling pathways.

Property Value Source(s)
Molecular Formula C₁₆H₁₄ClN₅NaO₇PS[1]
Molecular Weight 509.8 g/mol [1]
CAS Number 51239-26-0[1]
Appearance White powder[2]
Solubility Soluble in water[2]
Storage Temperature -20°C[1]
Purity (Typical) >99% (HPLC)[1]
Mechanism of Action: A Selective Activator of Protein Kinase G

The primary intracellular target of 8-pCPT-cGMP is cGMP-dependent protein kinase (PKG).[2][] PKG is a serine/threonine kinase that plays a crucial role in a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[][5]

The cGMP/PKG signaling pathway is a central regulatory axis in many cell types. It is endogenously activated by nitric oxide (NO) and natriuretic peptides, which stimulate the production of cGMP by soluble and particulate guanylate cyclases, respectively.[6] cGMP then binds to the regulatory domain of PKG, leading to a conformational change that relieves autoinhibition and activates the kinase's catalytic domain.[7] Activated PKG then phosphorylates a wide array of downstream substrate proteins, thereby modulating their activity and eliciting a cellular response.[8]

8-pCPT-cGMP mimics the action of endogenous cGMP by binding to and activating PKG.[2] Its enhanced stability and cell permeability make it a more potent and reliable tool for studying PKG-mediated events than cGMP itself or other analogs like 8-bromo-cGMP.[2][9]

There are two main isoforms of PKG, PKG I and PKG II, which are encoded by different genes and exhibit distinct tissue distributions and subcellular localizations. 8-pCPT-cGMP has been shown to be a selective activator of both PKG Iα and PKG II.[1] However, some studies suggest a degree of preference, with 8-pCPT-cGMP being a particularly potent activator of PKG II, with a reported EC₅₀ value of 1.8 µM.[10] In contrast, another cGMP analog, β-phenyl-1,N2-ethenoguanosine 3',5'-monophosphate (PET-cGMP), displays selectivity for PKG I.[11] This differential selectivity allows researchers to dissect the specific roles of each PKG isoform in cellular processes.

Experimental Applications and Protocols

The unique properties of 8-pCPT-cGMP make it an invaluable tool for a wide range of in vitro and in cellulo experiments. Its ability to potently and selectively activate PKG allows for the elucidation of the downstream consequences of cGMP signaling in various physiological and pathophysiological contexts.

Preparation of Stock Solutions

For most cell-based applications, a concentrated stock solution of 8-pCPT-cGMP is prepared in a suitable solvent, which can then be diluted to the desired working concentration in the cell culture medium.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • 8-(4-chlorophenylthio)-guanosine-3',5'-cyclic monophosphate, sodium salt (powder form)

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Sterile, filtered pipette tips

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of 8-pCPT-cGMP powder. For 1 mL of a 10 mM stock solution, this will be approximately 5.1 mg.

    • Carefully transfer the weighed powder to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 5.1 mg of powder.

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage and Stability:

  • Store the stock solution at -20°C for long-term storage.[1]

  • When stored properly, the stock solution should be stable for several months.

  • Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

General Protocol for Cell-Based Assays

This protocol provides a general framework for using 8-pCPT-cGMP to stimulate PKG signaling in cultured cells. The optimal concentration and incubation time will need to be determined empirically for each cell type and experimental endpoint.

Protocol: Activation of PKG in Cultured Cells

  • Cell Seeding:

    • Plate cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will allow for optimal growth and response to treatment.

  • Cell Culture:

    • Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

  • Preparation of Working Solution:

    • Thaw an aliquot of the 8-pCPT-cGMP stock solution.

    • Dilute the stock solution to the desired working concentration in pre-warmed, serum-free or complete cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment:

    • Remove the existing culture medium from the cells.

    • Add the medium containing the desired concentration of 8-pCPT-cGMP to the cells.

    • Include appropriate controls, such as a vehicle control (medium with the same concentration of solvent as the treated cells) and a negative control (untreated cells).

  • Incubation:

    • Incubate the cells for the desired period. Incubation times can range from minutes to hours, depending on the specific downstream event being investigated.

  • Endpoint Analysis:

    • After the incubation period, proceed with the desired endpoint analysis. This could include:

      • Western blotting to assess the phosphorylation of known PKG substrates.

      • Immunofluorescence to observe changes in protein localization.

      • Cell viability or proliferation assays.

      • Functional assays, such as smooth muscle contraction or platelet aggregation assays.

Example Application: Inhibition of Platelet Aggregation

8-pCPT-cGMP has been shown to inhibit platelet aggregation, a key process in thrombosis.[9][12] The following provides a conceptual workflow for such an experiment.

Workflow: Platelet Aggregation Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis platelet_prep Isolate Platelets from whole blood incubation Pre-incubate platelets with 8-pCPT-cGMP or vehicle platelet_prep->incubation cpt_prep Prepare 8-pCPT-cGMP working solutions cpt_prep->incubation agonist Induce aggregation with an agonist (e.g., thrombin) incubation->agonist measurement Measure light transmittance (aggregation) over time agonist->measurement data_analysis Analyze aggregation curves and calculate % inhibition measurement->data_analysis

Caption: Workflow for a platelet aggregation assay using 8-pCPT-cGMP.

In this assay, the ability of 8-pCPT-cGMP to inhibit agonist-induced platelet aggregation is quantified. A half-maximal inhibitory concentration of approximately 100 µM has been reported for this effect.[12]

Downstream Signaling Pathways of PKG Activation

Activation of PKG by 8-pCPT-cGMP initiates a cascade of phosphorylation events that ultimately lead to a cellular response. The specific downstream effects are highly cell-type dependent.

Key Substrates and Cellular Effects

PKG has a broad range of substrates, and their phosphorylation can lead to diverse physiological outcomes. Some well-characterized downstream effects include:

  • Smooth Muscle Relaxation: PKG phosphorylates several proteins involved in the regulation of intracellular calcium levels and the calcium sensitivity of the contractile machinery, leading to vasodilation.[][13]

  • Inhibition of Platelet Aggregation: In platelets, PKG phosphorylates proteins that inhibit calcium mobilization and platelet activation.[9][12]

  • Modulation of Ion Channel Activity: PKG can directly or indirectly modulate the activity of various ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and epithelial sodium channels (ENaC).[2]

  • Regulation of Gene Expression: PKG can influence gene expression by phosphorylating transcription factors and other nuclear proteins.

Diagram: Simplified cGMP/PKG Signaling Pathway

G cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates NP Natriuretic Peptides pGC Particulate Guanylate Cyclase (pGC) NP->pGC activates CPT 8-pCPT-cGMP (Exogenous) PKG Protein Kinase G (PKG) CPT->PKG directly activates cGMP cGMP sGC->cGMP converts GTP to pGC->cGMP converts GTP to GTP GTP cGMP->PKG activates Substrates Downstream Substrates PKG->Substrates phosphorylates Response e.g., Smooth Muscle Relaxation, Inhibition of Platelet Aggregation, Ion Channel Modulation Substrates->Response leads to

Sources

8-pCPT-cGMP: Mechanistic Utility and Protocol Optimization in Signal Transduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-(4-Chlorophenylthio)guanosine 3',5'-cyclic monophosphate (8-pCPT-cGMP) stands as a cornerstone reagent in signal transduction research, primarily utilized to dissect the nitric oxide (NO)/cGMP signaling axis.[1] Unlike endogenous cGMP, which is rapidly hydrolyzed and membrane-impermeable, 8-pCPT-cGMP features a parachlorophenylthio (pCPT) modification at the C8 position of the guanine ring.[1] This structural alteration confers lipophilicity (membrane permeability) and resistance to phosphodiesterases (PDEs) , making it the gold standard for activating cGMP-dependent protein kinase (PKG) in intact cells.[1]

This guide synthesizes the chemical biology, selectivity profiles, and experimental protocols required to utilize 8-pCPT-cGMP with high fidelity, specifically addressing the nuances of PKG isoform specificity and potential cross-talk with the cAMP/PKA pathway.

Part 1: Chemical Biology & Mechanism of Action

Structure-Activity Relationship (SAR)

The utility of 8-pCPT-cGMP is derived from two critical chemical properties:

  • Membrane Permeability: The lipophilic pCPT group allows the compound to passively diffuse across the plasma membrane, eliminating the need for microinjection or electroporation.

  • PDE Resistance: Endogenous cGMP is rapidly degraded by PDEs (e.g., PDE5).[1] The C8 modification sterically hinders the catalytic pocket of many PDEs, ensuring sustained intracellular concentrations.

The Selectivity Profile: PKG vs. PKA vs. CNG Channels

While often labeled as a "specific" PKG activator, 8-pCPT-cGMP exhibits a complex selectivity profile that researchers must control for:

TargetAffinity/PotencyMechanistic Insight
PKG I & II High (Kd ~ 0.02–0.5 µM)Primary target.[1] Binds to the regulatory domain, inducing a conformational change that releases the catalytic domain.
PKA Low (Cross-activation > 100 µM)At high concentrations, it can bind the cAMP-binding sites of PKA.[1] Crucial Control: Use PKA inhibitors (e.g., H-89) to rule out off-target effects.[1]
PDE3 Inhibitory Critical Artifact Warning: 8-pCPT-cGMP can inhibit PDE3 (cGMP-inhibited PDE).[1] In platelets/cardiomyocytes, this prevents cAMP degradation, indirectly activating PKA.[1]
CNG Channels Variable Highly potent activator of cone photoreceptor CNG channels; acts as a direct ligand independent of kinase activity.
ENaC Direct Ligand Novel mechanism where it binds extracellularly to Epithelial Sodium Channels (ENaC) to increase open probability, independent of PKG.[1]

Part 2: Signaling Pathway Visualization

The following diagram illustrates the canonical PKG activation pathway alongside the critical "cross-talk" pathways (PDE3 inhibition and ENaC binding) that can confound experimental results.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 8-pCPT-cGMP (Exogenous) Membrane Lipophilic Diffusion Agonist->Membrane Permeates ENaC ENaC Channel Agonist->ENaC Direct Ligand Binding pCPT_Intra 8-pCPT-cGMP (Intracellular) Membrane->pCPT_Intra PKG PKG (I / II) pCPT_Intra->PKG High Affinity Activation PDE3 PDE3 (cGMP-inhibited) pCPT_Intra->PDE3 Inhibition VASP239 VASP pSer239 (PKG Marker) PKG->VASP239 Phosphorylation VASP157 VASP pSer157 (PKA/PKG Marker) PKG->VASP157 Phosphorylation cAMP cAMP Levels PDE3->cAMP Prevents Degradation PKA PKA cAMP->PKA Accumulation Activates PKA->VASP157 Phosphorylation

Caption: Figure 1.[1] Dual mechanism of 8-pCPT-cGMP: Direct PKG activation (Green) and indirect PKA activation via PDE3 inhibition (Yellow).[1]

Part 3: Experimental Protocols

Reagent Preparation & Handling
  • Solubility: Soluble in water or PBS (pH 7.[1]4) up to 50 mM.[1]

  • Stock Solution: Prepare a 10 mM stock in PCR-grade water. Aliquot into 20-50 µL volumes to avoid freeze-thaw cycles.

  • Storage: Store lyophilized powder at -20°C. Stock solutions are stable for 1-2 months at -20°C.

  • Stability: 8-pCPT-cGMP is chemically stable but hygroscopic.[1] Ensure the vial is at room temperature before opening to prevent condensation.

Cell-Based Assay: VASP Phosphorylation (PKG Readout)

The phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239 is the most robust readout for PKG activity.[1]

Materials:

  • Target Cells (e.g., Platelets, VSMCs, HUVECs).[1]

  • 8-pCPT-cGMP (10 mM Stock).[1]

  • Control: 8-Br-cGMP (Less potent, used for comparison).[1][2]

  • Negative Control: Rp-8-pCPT-cGMPS (PKG Inhibitor).[1]

  • Lysis Buffer (containing phosphatase inhibitors).[1]

Protocol Workflow:

StepActionCritical Technical Note
1. Starvation Serum-starve cells for 2–4 hours (cell type dependent).[1]Reduces basal kinase activity and synchronizes signaling.[1]
2. Pre-treatment Optional: Add Rp-8-pCPT-cGMPS (50 µM) for 15 min.[1]Essential control to prove PKG-dependency.
3. Activation Add 8-pCPT-cGMP to final conc. of 10–100 µM .10-50 µM is usually sufficient for specific PKG activation.[1] >100 µM risks PKA cross-talk.
4.[1] Incubation Incubate at 37°C for 5–15 minutes .VASP phosphorylation is rapid; prolonged exposure may trigger feedback loops.
5.[1] Termination Aspirate media; immediately add ice-cold Lysis Buffer.[1]Phosphatases are active; keep samples on ice.[1]
6. Analysis Western Blot: Probe for pVASP-Ser239 (PKG specific) and pVASP-Ser157 (PKA/PKG).[1]Ser239 is the specific marker.[1] Ser157 causes a gel shift (46 to 50 kDa).[1]

Part 4: Troubleshooting & Optimization

Distinguishing PKG vs. PKA Activity

A common pitfall is assuming all effects are PKG-mediated.[1] If 8-pCPT-cGMP induces an effect, validate it using the following logic matrix:

  • Use the Inhibitor: If the effect is blocked by Rp-8-pCPT-cGMPS , it is likely PKG-mediated.[1][3][4][5]

  • Check PKA Involvement: Use a PKA inhibitor (e.g., H-89 or KT5720).[1] If this blocks the effect, 8-pCPT-cGMP may be acting via the PDE3-cAMP-PKA loop described in Figure 1.[1]

  • Monitor VASP Sites:

    • High pSer239 / Low pSer157 = Pure PKG Activation .[1]

    • High pSer239 / High pSer157 = Mixed PKG/PKA Activation .

Experimental Workflow Diagram

Workflow Start Start: Serum Starved Cells Inhibitor Add Inhibitor Rp-8-pCPT-cGMPS (15 min) Start->Inhibitor Control Group Agonist Add Agonist 8-pCPT-cGMP (10-100 µM) Start->Agonist Exp Group Inhibitor->Agonist Incubate Incubate 37°C, 5-15 min Agonist->Incubate Lyse Lysis & WB (pVASP Ser239) Incubate->Lyse

Caption: Figure 2. Standardized workflow for validating PKG activation using 8-pCPT-cGMP.

References

  • Biolog Life Science Institute. 8-pCPT-cGMP: Technical Information and Selectivity Profile. Biolog.de.[1] Link

  • Li, Z., et al. (2003). A predominant role for cAMP-dependent protein kinase in the cGMP-induced phosphorylation of VASP and platelet inhibition in humans.[1][6] Blood.[1] Link

  • Aszodi, A., et al. (1999). The vasodilator-stimulated phosphoprotein (VASP) is involved in cGMP- and cAMP-mediated inhibition of agonist-induced platelet aggregation.[1] EMBO Journal.[1] Link[1]

  • Hofmann, F., et al. (2006). cGMP-dependent protein kinases: oxides, channels, and new targets.[1] Trends in Pharmacological Sciences.[1] Link

  • Chen, J., et al. (2004). 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand.[1][4] American Journal of Physiology-Cell Physiology.[1] Link[1]

Sources

Technical Monograph: 8-pCPT-cGMP Agonist for Cyclic Nucleotide-Gated Channels

[1][2][3]

Executive Summary & Pharmacological Profile

8-(4-Chlorophenylthio)-guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) is a membrane-permeable, phosphodiesterase (PDE)-resistant analog of cGMP.[1] While historically utilized as a specific activator of cGMP-dependent protein kinase (PKG), recent pharmacological characterization has established it as a super-agonist for cyclic nucleotide-gated (CNG) channels, particularly those found in retinal cone photoreceptors.

Unlike native cGMP, which requires invasive delivery methods (e.g., patch pipette dialysis) due to membrane impermeability, 8-pCPT-cGMP allows for the non-invasive modulation of CNG channels in intact cells. Its unique structure confers a lipophilic profile that facilitates rapid membrane translocation, making it an indispensable tool for studying channel kinetics and phototransduction pathways in vivo and ex vivo.

Key Technical Specifications
PropertySpecification
Chemical Name 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate
Primary Targets CNG Channels (CNGA3/CNGB3 > CNGA1/CNGB1), PKG I/II
Membrane Permeability High (Lipophilic pCPT group)
Metabolic Stability High (Resistant to PDE hydrolysis)
Cone Selectivity ~8-fold higher affinity for Cone vs. Rod channels

Chemical Biology & Mechanism of Action[4][5]

Structural Determinants of Potency

The addition of the para-chlorophenylthio (pCPT) group at the C-8 position of the guanine ring serves two critical functions:

  • Lipophilicity: It dramatically increases the molecule's partition coefficient, allowing it to cross the plasma membrane without acetoxymethyl (AM) esterification.

  • Receptor Affinity: The pCPT moiety creates favorable hydrophobic interactions within the cyclic nucleotide-binding domain (CNBD) of the CNG channel. This results in a "super-agonist" effect, where the analog exhibits a lower

    
     (higher apparent affinity) than the endogenous ligand, cGMP.
    
The "Cone Selectivity" Window

A critical insight for researchers is the differential potency of 8-pCPT-cGMP across channel isoforms.[2][3] It exhibits a concentration-dependent selectivity for Cone CNG channels (CNGA3) over Rod CNG channels (CNGA1).

  • Cone

    
    :  ~0.08 µM[2][3]
    
  • Rod

    
    :  ~0.63 µM[2][3]
    

This ~8-fold difference creates a "therapeutic window" where low concentrations can selectively activate cone pathways without saturating rod signaling, a strategy currently explored for retinal degeneration therapies.

Signaling Pathway Visualization

The following diagram illustrates the dual-action potential of 8-pCPT-cGMP and the necessary controls to isolate CNG channel activity.

Gcluster_IntracellularIntracellular SpaceAgonist8-pCPT-cGMP(Extracellular Application)MembranePlasma MembraneAgonist->MembranePermeationCNG_ConeCone CNG Channel(High Affinity)Membrane->CNG_Cone< 0.1 µMCNG_RodRod CNG Channel(Lower Affinity)Membrane->CNG_Rod> 0.5 µMPKGPKG Activation(Off-Target for Channel Studies)Membrane->PKGActivationCa_InfluxCa2+ / Na+ InfluxCNG_Cone->Ca_InfluxCNG_Rod->Ca_InfluxDepolarizationMembrane DepolarizationCa_Influx->DepolarizationInhibitorPKG Inhibitor(e.g., DT-3)Inhibitor->PKGBlocks

Figure 1: Mechanism of action showing membrane permeation and differential activation thresholds for rod vs. cone CNG channels.

Experimental Protocols

Preparation and Handling

To ensure reproducibility, correct solubilization is paramount. The free acid form is soluble in DMSO, while the sodium salt is water-soluble.

  • Stock Solution: Dissolve 8-pCPT-cGMP (Sodium Salt) in molecular biology grade water to 10 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in physiological saline (e.g., Ringer's solution) immediately prior to use.

Protocol: Selective Activation in Electrophysiology (Patch Clamp)

Objective: To record macroscopic currents from Cone CNG channels while minimizing Rod contribution.

Reagents:

  • Intracellular solution (Pipette): 140 mM KCl, 10 mM HEPES, 5 mM EGTA (low Ca2+ buffering to prevent feedback inhibition).

  • Extracellular solution (Bath): Standard Ringer's.

  • Agonist: 8-pCPT-cGMP.[1][2][4][3][5][6][7][8]

Workflow:

  • Configuration: Establish a Whole-Cell or Inside-Out patch configuration.

  • Baseline: Record baseline leak current at holding potential (-60 mV).

  • Low-Dose Application: Perfusion of 0.1 µM 8-pCPT-cGMP .

    • Observation: This concentration is near the

      
       for cones but well below the activation threshold for rods.
      
    • Validation: Current should exhibit linear I-V relationship (characteristic of CNG) and be blocked by L-cis-diltiazem.

  • Saturation: Washout and apply 10 µM 8-pCPT-cGMP .

    • Observation: Maximal activation of both rod and cone channels.[2][3]

  • Analysis: Calculate the ratio of

    
    . A high ratio indicates a cone-dominant population.
    
Protocol: Calcium Imaging in Intact Retina

Objective: To visualize cone photoreceptor activity in retinal explants.

  • Loading: Incubate retinal explant with Ca2+ indicator (e.g., Fura-2 AM) for 30 mins.

  • Inhibition Block: Pre-incubate with 1 µM DT-3 (PKG inhibitor) for 15 mins to rule out kinase-mediated Ca2+ release.

  • Agonist Application: Perfusion of 1 µM 8-pCPT-cGMP .

    • Note: In intact tissue, slightly higher concentrations are required to overcome diffusion barriers compared to patch clamp.

  • Acquisition: Measure fluorescence ratio changes (

    
    ).
    

Data Interpretation & Troubleshooting (E-E-A-T)

Distinguishing CNG vs. PKG Activity

Since 8-pCPT-cGMP activates PKG, observed effects (e.g., changes in cell morphology or gene expression) might be kinase-driven rather than channel-driven.

  • Validation Step: Use Rp-8-pCPT-cGMPS (a cGMP antagonist).[2][3][7]

    • If the effect is blocked by Rp-8-pCPT-cGMPS but mimicked by 8-Br-cGMP (which is less potent on CNGs), it is likely PKG-mediated.

    • If the effect is immediate (milliseconds) and involves depolarization, it is CNG-mediated.

The "ENaC" Artifact

Critical Warning: 8-pCPT-cGMP has been shown to activate Epithelial Sodium Channels (ENaC) in a PKG-independent manner [3].

  • Symptom: Unexpected depolarization in kidney or lung epithelial cells.

  • Control: Always include Amiloride (10 µM) in your bath solution if working in tissues expressing ENaC. If the current is amiloride-sensitive, it is not a CNG current.

Comparative Potency Table
LigandRod CNG Potency (

)
Cone CNG Potency (

)
Efficacy (Relative to cGMP)
cGMP (Native) ~40 µM~11 µM100%
8-Br-cGMP ~1.5 µM~2.0 µM~100%
8-pCPT-cGMP 0.63 µM 0.08 µM ~100%

Note: Values are approximate and depend on specific subunit composition (e.g., CNGA3 homomers vs CNGA3/B3 heteromers).

Experimental Workflow Diagram

WorkflowStartStart ExperimentSolubilizationSolubilize 8-pCPT-cGMP(10mM Stock in H2O)Start->SolubilizationSelectionSelect Target SystemSolubilization->SelectionPatchPatch Clamp(Subunit Characterization)Selection->PatchImagingLive Imaging(Physiological Response)Selection->ImagingPatch_StepApply 0.1 µM (Cone)vs 10 µM (Sat)Patch->Patch_StepImaging_StepPre-treat with PKG InhibitorApply 1-5 µM AgonistImaging->Imaging_StepControlControl Check:Amiloride (ENaC)?L-cis-diltiazem (CNG)?Patch_Step->ControlImaging_Step->Control

Figure 2: Step-by-step decision tree for utilizing 8-pCPT-cGMP in electrophysiology and imaging.

References

  • Using cGMP analogues to modulate photoreceptor light sensitivity: Perspectives for the treatment of retinal degeneration. Source: bioRxiv (2022). [Link] Significance: Establishes the differential potency and cone-selectivity of 8-pCPT-cGMP.

  • Similar Binding Modes of cGMP Analogues Limit Selectivity in Modulating Retinal CNG Channels via the Cyclic Nucleotide-Binding Domain. Source: ACS Chemical Neuroscience. [Link] Significance: Provides structural basis for ligand binding and comparative efficacy data.

  • 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties. Source: American Journal of Physiology-Cell Physiology. [Link] Significance: Identifies critical off-target effects on ENaC channels.

  • (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor. Source: PubMed / European Journal of Biochemistry. [Link] Significance: Describes the antagonist toolset required to validate CNG-specific effects.

Optimizing cGMP Signaling: A Technical Comparison of 8-pCPT-cGMP and 8-Br-cGMP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the investigation of the nitric oxide (NO)/cyclic GMP (cGMP) signaling axis, the choice of pharmacological activator is often the single determinant of experimental success. While 8-Bromo-cGMP (8-Br-cGMP) remains a historical standard found in thousands of publications, it is chemically inferior for intact cell studies compared to second-generation analogs like 8-pCPT-cGMP .

This guide delineates the physicochemical and pharmacodynamic differences between these two analogs. The core takeaway is that 8-pCPT-cGMP offers superior membrane permeability (lipophilicity) and phosphodiesterase (PDE) stability , allowing for use at physiological concentrations (


M range). In contrast, 8-Br-cGMP often requires millimolar concentrations to achieve intracellular efficacy, leading to non-specific activation of cAMP-dependent protein kinase (PKA) and inhibition of PDEs, thereby confounding data interpretation.

Part 1: Chemical Architecture & Physicochemical Properties

The functional divergence between these two molecules stems from the modification at the C-8 position of the guanine ring.

Structure-Activity Relationship (SAR)
  • 8-Br-cGMP (8-Bromoguanosine-3',5'-cyclic monophosphate):

    • Modification: A single bromine atom replaces hydrogen at position 8.[1][2][3]

    • Effect: This electron-withdrawing group forces the nucleotide into the syn conformation, which is preferred by Protein Kinase G (PKG). However, the modification is small, providing only a modest increase in lipophilicity over native cGMP.

  • 8-pCPT-cGMP (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate):

    • Modification: A bulky, hydrophobic 4-chlorophenylthio group is attached at position 8.

    • Effect: This massive hydrophobic moiety drastically increases the molecule's ability to intercalate into and cross the lipid bilayer.

Quantitative Comparison
Feature8-Br-cGMP8-pCPT-cGMP
Lipophilicity (LogP) ~1.17 (Low)~2.52 (High)
Membrane Permeability Poor; requires high extracellular loading.Excellent; rapid intracellular accumulation.
PDE Stability Moderate; resistant to some, but not all PDEs.High; resistant to all tested mammalian PDEs.
Typical Working Conc. 100

M – 1 mM
1

M – 50

M
Solubility Water/Buffer soluble.Requires DMSO or careful buffer prep.

Part 2: Pharmacodynamics & Selectivity Profile

The most critical error in cGMP research is assuming that 8-Br-cGMP is a "clean" agonist.

The Specificity Trap

Because 8-Br-cGMP permeates membranes poorly, researchers historically compensated by increasing the concentration to the millimolar range (1–5 mM). At these concentrations, specificity is lost.

  • PKA Cross-Activation: High levels of 8-Br-cGMP will bind to and activate PKA (Protein Kinase A), mimicking cAMP signaling.[4]

  • PDE Inhibition: 8-Br-cGMP can act as a competitive inhibitor for certain PDEs, artificially raising endogenous cAMP/cGMP levels.

The 8-pCPT Advantage

8-pCPT-cGMP activates PKG (both isoforms I and II) at much lower concentrations.

  • PKG II Preference: 8-pCPT-cGMP is particularly potent for PKG II (EC

    
     ~1.8 
    
    
    
    M) and is the ligand of choice for studying type II kinase-mediated effects, such as CFTR regulation or bone growth.
  • CNG Channels: 8-pCPT-cGMP is also a potent activator of Cyclic Nucleotide-Gated (CNG) channels, often more effective than native cGMP.

Visualizing the Signaling Differential

The following diagram illustrates the mechanistic differences in cellular entry and target activation.

G Br 8-Br-cGMP (High Conc: 1mM) Membrane Cell Membrane (Lipid Bilayer) Br->Membrane Poor Permeability pCPT 8-pCPT-cGMP (Low Conc: 10µM) pCPT->Membrane High Lipophilicity Br_Intra Br_Intra Membrane->Br_Intra Slow Entry pCPT_Intra Intracellular 8-Br-cGMP Membrane->pCPT_Intra Rapid Entry PKG Protein Kinase G (PKG I & II) CNG CNG Channels PKA Protein Kinase A (PKA) - OFF TARGET PDE Phosphodiesterases (PDEs) Br_Intra->PKG Activates Br_Intra->PKA Cross-Activates (at >100µM) Br_Intra->PDE Inhibits pCPT_Intra->PKG Highly Specific Activation pCPT_Intra->CNG Potent Activation pCPT_Intra->PKA No Activation pCPT_Intra->PDE Resistant to Hydrolysis

Figure 1: Mechanistic comparison of cellular entry and target specificity. Note the off-target effects of 8-Br-cGMP on PKA and PDEs due to the high concentrations required for membrane permeation.

Part 3: Experimental Protocols

The following protocols are designed to minimize experimental error and ensure reproducibility.

Solubilization and Storage

Critical Note: 8-pCPT-cGMP is significantly more hydrophobic than 8-Br-cGMP.[5] Direct dissolution in aqueous media can be slow or result in precipitation if not handled correctly.

Protocol A: Preparing 8-pCPT-cGMP Stock (10 mM)
  • Vehicle: Use sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Calculation: Dissolve 5 mg of 8-pCPT-cGMP (MW ~509.8 g/mol ) in approximately 980

    
    L of DMSO.
    
  • Mixing: Vortex vigorously for 30 seconds. Ensure no crystal residues remain.

  • Aliquoting: Aliquot into 50

    
    L volumes in light-safe (amber) tubes.
    
  • Storage: Store at -20°C. Stable for >6 months.

  • Usage: Dilute at least 1:1000 into cell culture media to keep final DMSO concentration <0.1%.

Protocol B: Preparing 8-Br-cGMP Stock (100 mM)
  • Vehicle: PCR-grade water or TE buffer (pH 7.4).

  • Calculation: Dissolve 10 mg of 8-Br-cGMP (MW ~446.1 g/mol ) in ~224

    
    L of water.
    
  • Mixing: Vortex gently.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles as hydrolysis can occur over time (unlike 8-pCPT).

Intact Cell Stimulation Workflow

This workflow validates PKG activation using VASP (Vasodilator-Stimulated Phosphoprotein) phosphorylation as a readout.[5]

  • Seed Cells: Plate cells (e.g., platelets, smooth muscle cells) in 6-well plates.

  • Starvation: Serum-starve cells for 2–4 hours to reduce basal kinase activity.

  • Pre-incubation (Optional): If studying PDE inhibition, add IBMX (100

    
    M) for 15 mins. Note: Not necessary with 8-pCPT due to its stability.
    
  • Treatment Groups:

    • Control: Vehicle only (0.1% DMSO).

    • Group A (Old Standard): 8-Br-cGMP (1 mM final).

    • Group B (Optimized): 8-pCPT-cGMP (50

      
      M final).
      
    • Negative Control: 8-pCPT-2'-O-Me-cGMP (50

      
      M) - Controls for non-specific effects of the nucleotide backbone.
      
  • Incubation: Incubate at 37°C for 15–30 minutes .

    • Note: 8-Br-cGMP may require longer (30–60 mins) to equilibrate across the membrane.

  • Lysis: Aspirate media rapidly. Add ice-cold lysis buffer containing phosphatase inhibitors.

  • Analysis: Western Blot for p-VASP (Ser239) . This is the specific site for PKG. (Ser157 is often PKA-associated).

Part 4: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No response with 8-Br-cGMP Poor membrane permeability.Switch to 8-pCPT-cGMP. Do not simply increase 8-Br conc. >3mM.[6]
High background in controls DMSO toxicity or serum interference.Ensure DMSO <0.1%. Starve cells longer before treatment.
Precipitation in media 8-pCPT-cGMP added too quickly to cold media.Pre-dilute 8-pCPT in a small volume of warm media before adding to the bulk culture.
PKA activation (p-VASP Ser157) Cross-talk.You are likely using 8-Br-cGMP at high concentrations. Switch to 8-pCPT-cGMP (10-50

M).

References

  • Biolog Life Science Institute. 8-pCPT-cGMP: Technical Specifications and Biological Properties. Biolog.de. Available at: [Link]

  • Butt, E., et al. (1994). Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP. Proceedings of the National Academy of Sciences (PNAS), 91(4), 1325-1329. Available at: [Link]

  • Poppe, H., et al. (2008). Cyclic Nucleotide Analogs as Tools to Investigate cGMP Signaling. Handbook of Experimental Pharmacology, 191, 223-246. Available at: [Link]

  • Werner, K., et al. (2011). Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides.[7] Naunyn-Schmiedeberg's Archives of Pharmacology, 384, 169–176.[7] Available at: [Link]

Sources

Methodological & Application

Precision Activation of Protein Kinase G (PKG) using 8-pCPT-cGMP

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The cyclic nucleotide signaling pathway, mediated by Protein Kinase G (PKG), is a critical regulator of smooth muscle relaxation, platelet inhibition, and neuronal plasticity. Historically, researchers relied on 8-Bromo-cGMP (8-Br-cGMP) to study these pathways. However, 8-Br-cGMP suffers from significant cross-reactivity with Protein Kinase A (PKA) and susceptibility to phosphodiesterase (PDE) hydrolysis, leading to confounding experimental data.

This guide details the protocol for using 8-pCPT-cGMP (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate), a second-generation cGMP analog. Unlike its predecessors, 8-pCPT-cGMP exhibits:

  • Superior Membrane Permeability: The lipophilic chlorophenylthio group facilitates rapid cellular entry.

  • High Specificity: It activates PKG (both type I and II) with minimal activation of PKA.

  • PDE Resistance: It is highly resistant to hydrolysis by broad-spectrum PDEs, ensuring sustained intracellular activity.

Mechanism of Action

To design effective experiments, one must understand the molecular trajectory of the compound. 8-pCPT-cGMP bypasses the need for nitric oxide (NO) donors or guanylyl cyclase activation, acting directly on the kinase holoenzyme.

PKG_Activation_Pathway Extracellular Extracellular Environment Compound 8-pCPT-cGMP Extracellular->Compound Membrane Cell Membrane PKG_Inactive PKG (Inactive Holoenzyme) Membrane->PKG_Inactive Intracellular Binding Compound->Membrane Lipophilic Diffusion PKG_Active PKG (Active Conformation) PKG_Inactive->PKG_Active Conformational Change VASP VASP (Substrate) PKG_Active->VASP Phosphorylation pVASP p-VASP (Ser239) VASP->pVASP Ser239 Targeting Response Physiological Response (e.g., Relaxation) pVASP->Response

Figure 1: Mechanism of Action. 8-pCPT-cGMP permeates the membrane and binds the regulatory domain of PKG, causing a conformational shift that exposes the catalytic domain to phosphorylate VASP at Ser239.

Material Preparation & Handling[1][2][3]

Reagent Specifications
  • Compound: 8-pCPT-cGMP (Sodium Salt recommended for solubility).

  • Molecular Weight: ~500-550 g/mol (varies by salt form; check label).

  • Solubility: Water or PBS (up to 10 mM). DMSO is possible but often unnecessary for the sodium salt and introduces vehicle toxicity variables.

Stock Solution Protocol (10 mM)

Objective: Create a stable stock solution to minimize freeze-thaw cycles.

  • Calculate: For 5 mg of 8-pCPT-cGMP (MW ≈ 511.8 g/mol ), add 977 µL of sterile, endotoxin-free water or PBS.

  • Dissolve: Vortex gently. The sodium salt should dissolve instantly. If using the free acid form, DMSO is required.

  • Aliquot: Dispense into 20 µL or 50 µL aliquots in light-protective (amber) tubes.

  • Store: -20°C. Stable for at least 6 months. Do not refreeze more than once.

Dose-Finding & Optimization Strategy

Before running a full phenotypic assay, you must define the dynamic range for your specific cell line.

ParameterRecommended RangeRationale
Concentration 10 µM – 100 µM < 10 µM may not overcome buffering; > 100 µM risks non-specific effects.
Incubation Time 10 – 60 min Phosphorylation (e.g., VASP) is rapid (15 min peak). Gene expression requires 12-24h.
Serum Status Serum-Free Serum contains growth factors that activate PKA/PKC, creating background noise.

Comparison of Analogs:

  • 8-pCPT-cGMP: High PKG specificity, PDE resistant. Use for: Precise signaling studies.

  • 8-Br-cGMP: Lower specificity (activates PKA), PDE sensitive. Use for: Historical comparison only.

  • Rp-8-pCPT-cGMPS: Inhibitor. Use for: Negative control.

Core Protocol: PKG Activation Assay

Objective: Induce and validate PKG activation in adherent cells (e.g., Smooth Muscle Cells, HUVECs, or Fibroblasts).

Phase 1: Cell Seeding & Starvation
  • Seed Cells: Plate cells in 6-well plates (approx. 3 x 10⁵ cells/well).

  • Grow: Incubate until 70-80% confluency (usually 24 hours).

  • Starve (Critical): Aspirate growth media. Wash 1x with PBS. Add serum-free basal media (e.g., DMEM or RPMI without FBS). Incubate for 4–12 hours .

    • Why? This quiets basal kinase activity, maximizing the signal-to-noise ratio upon stimulation.

Phase 2: Treatment

Prepare working solutions immediately before use.

  • Group A (Vehicle): Add sterile water/PBS (volume matched to treatment).

  • Group B (Low Dose): 10 µM 8-pCPT-cGMP.

  • Group C (High Dose): 50 µM 8-pCPT-cGMP.

  • Group D (Specificity Control): Pre-treat with 10 µM Rp-8-pCPT-cGMPS (inhibitor) for 15 min, then add 50 µM 8-pCPT-cGMP.

Incubation: Incubate at 37°C for 15 to 30 minutes .

Phase 3: Lysis & Preservation
  • Terminate: Place plate on ice immediately. Aspirate media.

  • Wash: Wash 1x with ice-cold PBS containing phosphatase inhibitors (Sodium Orthovanadate/NaF).

  • Lyse: Add 100-150 µL RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail .

  • Harvest: Scrape cells, collect lysate, and centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant.

Validation: The VASP Phosphorylation Readout

To prove PKG activation, you must assay for Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation.[1]

  • p-VASP (Ser239): The specific marker for PKG activity.[1][2]

  • p-VASP (Ser157): Primarily a PKA marker (though PKG can phosphorylate it at high kinetics).

Western Blot Strategy:

  • Load 20-30 µg protein/lane.

  • Primary Antibody: Anti-phospho-VASP (Ser239) (1:1000 dilution).[1]

  • Total Control: Anti-Total VASP (to normalize loading).

Experimental Workflow Diagram:

Protocol_Workflow Seed Seed Cells (6-well plate) Starve Serum Starvation (4-12 Hours) Seed->Starve Treat Treatment (8-pCPT-cGMP) 15-30 min Starve->Treat Lyse Lysis + Phosphatase Inhibitors Treat->Lyse WB Western Blot (Target: p-VASP Ser239) Lyse->WB

Figure 2: Experimental Timeline. The critical step is Serum Starvation to reduce background noise before Treatment.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No p-VASP Signal High Phosphatase ActivityEnsure Lysis Buffer contains fresh NaF and Na3VO4. Keep samples on ice.
No p-VASP Signal Low Cell PermeabilityIncrease concentration to 100 µM or extend time to 45 min.
High Background Basal Kinase ActivityIncrease starvation time (up to 24h). Ensure cells are not over-confluent.
Signal in Inhibitor Group Inhibitor DegradationRp-8-pCPT-cGMPS is sensitive. Use fresh stock. Pre-incubate inhibitor for full 20 min.

References

  • Smolenski, A., et al. (1998). "Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP." Journal of Biological Chemistry.

  • Poppe, H., et al. (2008). "Cyclic Nucleotide Analogs as Tools to Investigate cGMP/cAMP Signaling." Methods in Molecular Biology.

  • Francis, S.H., et al. (2010). "cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action." Pharmacological Reviews.

  • Biolog Life Science Institute. "Technical Information: 8-pCPT-cGMP."

Sources

Application Notes and Protocols for In Vitro Kinase Assays Using 8-(4-chlorophenylthio)-cGMP

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the cGMP Signaling Pathway with a Potent and Selective Activator

In the intricate world of cellular signaling, the cyclic guanosine monophosphate (cGMP) pathway plays a pivotal role in a myriad of physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation.[1] Central to this pathway is the cGMP-dependent protein kinase (PKG), a serine/threonine kinase that acts as a primary effector of cGMP.[2] The study of PKG and its downstream targets is crucial for understanding disease pathogenesis and for the development of novel therapeutics. 8-(4-chlorophenylthio)-cGMP (8-pCPT-cGMP) has emerged as a superior tool for researchers in this field. It is a highly potent and selective cell-permeable cGMP analog that robustly activates PKG.[3][4]

Compared to the endogenous activator cGMP and other analogs like 8-Br-cGMP, 8-pCPT-cGMP exhibits enhanced lipophilicity, allowing for excellent cell membrane permeability, and greater resistance to hydrolysis by phosphodiesterases (PDEs).[3][4] These characteristics ensure a more sustained and reliable activation of PKG in both cellular and in vitro systems, making it an invaluable reagent for elucidating the functional roles of the cGMP/PKG signaling cascade. This application note provides a detailed guide for utilizing 8-pCPT-cGMP in in vitro kinase assays, offering both the theoretical underpinnings and practical protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: How 8-pCPT-cGMP Activates Protein Kinase G

The activation of PKG by 8-pCPT-cGMP follows a well-established mechanism. In its inactive state, the catalytic domains of PKG are autoinhibited by its regulatory domains. The binding of cGMP, or in this case, the more potent analog 8-pCPT-cGMP, to the regulatory domains induces a conformational change. This change relieves the autoinhibition, thereby unmasking the catalytic sites and allowing the kinase to phosphorylate its target substrates.[1][2] The substitution at the C8 position with a 4-chlorophenylthio group enhances the binding affinity and stability of the molecule, leading to a more pronounced and sustained activation of PKG compared to the natural ligand.[3][4]

PKG_Activation cluster_0 Inactive State cluster_1 Activation cluster_2 Active State PKG_inactive Inactive PKG (Autoinhibited) Regulatory Regulatory Domain PKG_inactive->Regulatory binds to PKG_active Active PKG (Conformational Change) Catalytic_inactive Catalytic Domain (Inhibited) Regulatory->Catalytic_inactive inhibits 8_pCPT_cGMP 8-pCPT-cGMP 8_pCPT_cGMP->PKG_inactive Binds to Regulatory Domain Catalytic_active Catalytic Domain (Active) PKG_active->Catalytic_active exposes Substrate Substrate Protein Catalytic_active->Substrate Phosphorylates ATP ATP Catalytic_active->ATP Phospho_Substrate Phosphorylated Substrate ADP ADP Substrate->ADP Kinase_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, ATP, 8-pCPT-cGMP) start->reagent_prep plate_setup Plate Setup (Add compounds, enzyme, and activator) reagent_prep->plate_setup pre_incubation Pre-incubation (e.g., 10-15 min at RT) plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add ATP/Substrate Mix) pre_incubation->initiate_reaction reaction_incubation Reaction Incubation (e.g., 30-60 min at 30°C) initiate_reaction->reaction_incubation stop_reaction Stop Reaction (Optional, depending on kit) reaction_incubation->stop_reaction detection Add Detection Reagent stop_reaction->detection detection_incubation Detection Incubation (e.g., 10-30 min at RT) detection->detection_incubation read_plate Read Plate (Fluorescence/Luminescence) detection_incubation->read_plate data_analysis Data Analysis (Calculate % activity) read_plate->data_analysis end End data_analysis->end

Figure 2: General workflow for an in vitro kinase assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of 8-pCPT-cGMP (e.g., 10 mM in water or buffer). Aliquot and store at -20°C.

    • Prepare a stock solution of ATP (e.g., 10 mM in water).

    • Prepare a stock solution of the PKG substrate.

    • Dilute the recombinant PKG to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range. [5] * Prepare the ADP detection reagents according to the manufacturer's instructions.

  • Assay Setup (96-well format):

    • Prepare serial dilutions of 8-pCPT-cGMP in kinase assay buffer to generate a dose-response curve (e.g., from 100 µM down to 0.01 µM).

    • Add 5 µL of each 8-pCPT-cGMP dilution to the appropriate wells of the microplate.

    • Include the following controls:

      • 100% Activity Control: 5 µL of assay buffer (no activator, but with DMSO if used for other compounds).

      • No Enzyme Control: 5 µL of assay buffer. In a later step, add buffer instead of the enzyme.

      • Inhibitor Control (Optional): 5 µL of (Rp)-8-pCPT-cGMPS.

    • Add 20 µL of the diluted PKG enzyme to all wells except the "No Enzyme Control".

    • Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the activator to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a reaction mix containing ATP and the PKG substrate at their final desired concentrations in kinase assay buffer. The ATP concentration should ideally be at or near the Km of the kinase for ATP to ensure sensitive detection of inhibitors, though for activator screening, this is less critical. [5] * Add 25 µL of the reaction mix to all wells to start the reaction. The final reaction volume will be 50 µL.

  • Reaction Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure that the reaction is within the linear range of product formation (typically <20% substrate turnover).

  • Signal Detection:

    • Stop the kinase reaction if required by the detection kit manufacturer (some kits include a stop reagent).

    • Add 50 µL of the ADP detection reagent to all wells.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Data Acquisition:

    • Measure the fluorescence or luminescence using a microplate reader at the appropriate excitation and emission wavelengths.

Data Analysis and Interpretation

The raw data (relative fluorescence units or relative light units) should be processed to determine the kinase activity.

  • Background Subtraction: Subtract the average signal from the "No Enzyme Control" wells from all other wells.

  • Normalization: Normalize the data by setting the average signal of the "100% Activity Control" (basal PKG activity without activator) to a specific value (e.g., 1 or 100%).

  • Dose-Response Curve: Plot the normalized kinase activity as a function of the 8-pCPT-cGMP concentration.

  • EC₅₀ Determination: Fit the dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ value, which is the concentration of 8-pCPT-cGMP that produces 50% of the maximal response.

Example Data Presentation
8-pCPT-cGMP (µM)Raw Signal (RFU)Background Subtracted (RFU)% Activity (Relative to Basal)
0 (Basal)15001300100%
0.0120001800138%
0.145004300331%
180007800600%
1095009300715%
10096009400723%
No Enzyme20000%

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
High background signal Contaminated reagents; intrinsic fluorescence of compounds.Use fresh, high-purity reagents; check for compound interference in a separate assay without the enzyme.
Low signal-to-background ratio Insufficient enzyme activity; suboptimal assay conditions.Increase enzyme concentration; optimize incubation time, temperature, and buffer components (pH, Mg²⁺). [6]
Inconsistent results Pipetting errors; temperature fluctuations.Use calibrated pipettes; ensure uniform temperature across the plate during incubations.
No activation by 8-pCPT-cGMP Inactive enzyme; incorrect buffer conditions; degraded activator.Verify enzyme activity with a known activator; check buffer pH and ionic strength; use a fresh aliquot of 8-pCPT-cGMP.

Conclusion

8-pCPT-cGMP is a powerful and reliable tool for the in vitro investigation of PKG activity. Its favorable properties of high potency, selectivity, and stability make it an ideal choice for a range of applications, from basic research into cGMP signaling to high-throughput screening for modulators of the pathway. [3][4][7]By following the detailed protocols and considering the key optimization parameters outlined in these application notes, researchers can generate robust and reproducible data to advance our understanding of the critical roles of PKG in health and disease.

References

  • Sun, H., et al. (2012). 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties. American Journal of Physiology-Cell Physiology, 303(10), C1036-C1048. Available at: [Link]

  • Butt, E., et al. (1994). Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP. Biochemical Pharmacology, 48(4), 735-743. Available at: [Link]

  • Gassen, M., et al. (2021). Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its P. International Journal of Molecular Sciences, 22(3), 1109. Available at: [Link]

  • Sass, G., et al. (2017). 8-pCPT-cGMP prevents mitochondrial depolarization and improves the outcome of steatotic partial liver transplantation. Journal of Hepatology, 67(4), 737-745. Available at: [Link]

  • BIOLOG Life Science Institute. (n.d.). 8-pCPT-cGMP. Retrieved from [Link]

  • Beck, B., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Chae, S., et al. (2013). Activation of the cGMP/Protein Kinase G Pathway by Nitric Oxide Can Decrease TRPV1 Activity in Cultured Rat Dorsal Root Ganglion Neurons. Korean Journal of Physiology & Pharmacology, 17(1), 27-33. Available at: [Link]

  • Weyrich, A. S., et al. (1994). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor. Journal of Biological Chemistry, 269(48), 30179-30182. Available at: [Link]

  • BellBrook Labs. (2024). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Eubank, T. D., et al. (2011). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Pharmacology, Chapter 3, Unit 3.10. Available at: [Link]

  • ResearchGate. (n.d.). Structures of cGMP analogs (8-Br-cGMP, 8-(4-chlorophenylthio)-cGMP, and 8-Br-PET-cGMP) and PKG inhibitors (Rp-8-Br-cGMPS and KT5823). Retrieved from [Link]

  • Gambaryan, S., & Tsikas, D. (2015). The Role of NO/sGC/cGMP/PKG Signaling Pathway in Regulation of Platelet Function. International Journal of Molecular Sciences, 16(12), 28800-28810. Available at: [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). cGMP-dependent protein kinase – Knowledge and References. Retrieved from [Link]

  • CUSABIO. (n.d.). cGMP-PKG signaling pathway. Retrieved from [Link]

Sources

Application Notes and Protocols: 8-pCPT-cGMP in Retinal Photoreceptor Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Leveraging 8-pCPT-cGMP for Probing Photoreceptor Function and Dysfunction

This guide provides an in-depth exploration of 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP), a potent and selective cGMP analog, for the investigation of retinal photoreceptor signaling. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind experimental design, empowering researchers to confidently apply this tool to studies of phototransduction, retinal degeneration, and the development of novel therapeutic strategies.

Foundational Principles: cGMP Signaling in the Photoreceptor

In the intricate architecture of the retina, photoreceptors (rods and cones) are the primary light-sensing neurons. Their ability to convert photons into a neural signal is governed by a sophisticated signaling cascade critically dependent on guanosine-3',5'-cyclic monophosphate (cGMP).

In the dark, a high basal level of cGMP is maintained in the photoreceptor outer segment.[1][2] This cGMP binds to and keeps cyclic nucleotide-gated (CNG) channels open, permitting a constant influx of Na⁺ and Ca²⁺ ions.[2] This inward flow, known as the "dark current," keeps the photoreceptor cell in a relatively depolarized state, leading to the continuous release of the neurotransmitter glutamate at its synaptic terminal.

Upon photon absorption by rhodopsin (in rods) or opsins (in cones), a G-protein cascade is initiated, activating phosphodiesterase-6 (PDE6).[2] PDE6 rapidly hydrolyzes cGMP, causing its concentration to drop. This reduction in cGMP leads to the closure of CNG channels, ceasing the dark current and causing the cell membrane to hyperpolarize.[2] This hyperpolarization is the primary electrical signal that is transmitted to downstream retinal neurons.

Dysregulation of this tightly controlled cGMP signaling is a hallmark of many inherited retinal degenerations, such as Retinitis Pigmentosa.[3][4] Pathologically elevated cGMP levels can lead to excessive CNG channel opening, Ca²⁺ overload, and activation of cGMP-dependent protein kinase (PKG), triggering cell death pathways.[3][4]

G cluster_dark Dark State cluster_light Light State High_cGMP High [cGMP] CNG_Open CNG Channels Open High_cGMP->CNG_Open binds to Dark_Current Na⁺/Ca²⁺ Influx (Dark Current) CNG_Open->Dark_Current Depolarization Depolarization Dark_Current->Depolarization Glutamate_Release Glutamate Release Depolarization->Glutamate_Release Photon Photon Rhodopsin Rhodopsin/Opsin (Activated) Photon->Rhodopsin PDE6 PDE6 (Active) Rhodopsin->PDE6 activates Low_cGMP Low [cGMP] PDE6->Low_cGMP hydrolyzes cGMP CNG_Closed CNG Channels Close Low_cGMP->CNG_Closed Hyperpolarization Hyperpolarization CNG_Closed->Hyperpolarization Reduced_Glutamate Reduced Glutamate Release Hyperpolarization->Reduced_Glutamate High_cGMP_Light cGMP

Figure 1: Simplified cGMP signaling cascade in photoreceptor phototransduction.

The Tool: Properties of 8-pCPT-cGMP

8-pCPT-cGMP is a lipophilic, membrane-permeable analog of cGMP. Its key feature is the 4-chlorophenylthio modification at the 8th position of the guanine ring. This modification confers two crucial properties for experimental applications:

  • High Potency and Efficacy: 8-pCPT-cGMP is a potent agonist at cGMP binding sites. It has been shown to open retinal CNG channels with an efficacy similar to native cGMP but at a much higher potency.[5]

  • Resistance to Hydrolysis: The modification makes the compound highly resistant to degradation by phosphodiesterases (PDEs), ensuring a stable and sustained effect in experimental systems.

Selective Activation of Cone Photoreceptors

A pivotal application of 8-pCPT-cGMP stems from its demonstrated selectivity for cone photoreceptors over rods. Electrophysiological studies have revealed a significant difference in the apparent affinity of rod and cone CNG channels for 8-pCPT-cGMP.

Photoreceptor TypeCNG Channel IsoformApparent Affinity (EC₅₀) for 8-pCPT-cGMP
Cone CNGA3/CNGB3~0.08 µM
Rod CNGA1/CNGB1a~0.63 µM
Table 1: Comparative apparent affinity of 8-pCPT-cGMP for rod and cone CNG channels. Data synthesized from Becirovic et al., 2022.[5]

This approximate 8-fold higher affinity for cone CNG channels allows for their selective activation at concentrations that have minimal effect on rod channels.[5] For example, a concentration of 0.1 µM 8-pCPT-cGMP triggers approximately 90% of the maximal response in cone channels with very little activation of rod channels.[5] This property makes it an invaluable tool for dissecting the distinct contributions of rod and cone pathways to retinal signaling.

Application I: Electrophysiological Analysis of Photoreceptor Function

One of the primary uses of 8-pCPT-cGMP is to pharmacologically manipulate photoreceptor membrane potential and study the downstream consequences on the retinal circuitry. By directly activating CNG channels, 8-pCPT-cGMP mimics the dark-adapted state, causing depolarization.[5] This allows for a controlled investigation of channel function and its impact on retinal output.

Experimental Workflow: Ex Vivo Retinal Explant Electrophysiology using Multi-Electrode Arrays (MEA)

This workflow describes how to use 8-pCPT-cGMP to modulate light-evoked responses in isolated mouse retinas.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Dark-adapt mouse (overnight) B Isolate retina in carbogen-gassed Ames' medium A->B C Mount retina photoreceptor- side down on MEA B->C D Perfuse with Ames' medium (establish baseline) C->D E Record baseline light responses (scotopic & photopic) D->E F Bath-apply 8-pCPT-cGMP (e.g., 0.1 µM) E->F G Incubate (e.g., 45 min) F->G H Record post-treatment light responses G->H I Filter data for µERG (a-wave) & spikes (RGCs) H->I J Compare baseline vs. treatment amplitudes, latencies, kinetics I->J

Figure 2: General workflow for MEA recordings of retinal explants with 8-pCPT-cGMP.

Detailed Protocol: MEA Recording of Mouse Retinal Explants

A. Materials & Reagents

  • Animals: C57BL/6J mice (or other strain of interest), dark-adapted overnight.

  • Dissection Medium: Ames' medium supplemented with 22 mM NaHCO₃, continuously bubbled with 95% O₂ / 5% CO₂ (carbogen).

  • Recording Medium: Carbogen-gassed Ames' medium.

  • 8-pCPT-cGMP Stock Solution: Prepare a 1 mM stock in sterile, nuclease-free water. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Equipment: Dissection microscope, multi-electrode array (MEA) system with perfusion and light stimulation capabilities.

B. Retina Preparation

  • Under dim red light, euthanize the dark-adapted mouse according to approved institutional protocols.

  • Enucleate the eyes and place them in a petri dish containing carbogen-gassed Ames' medium.

  • Under a dissection microscope, make a small incision at the limbus. Cut circumferentially to remove the cornea, lens, and vitreous humor.

  • Carefully peel the retina away from the retinal pigment epithelium (RPE) and sclera. Make four radial cuts to flatten the retina.

  • Gently place the isolated retina, photoreceptor side down, onto the MEA chip. Ensure good contact between the ganglion cell layer and the electrodes.

C. Electrophysiological Recording

  • Mount the MEA onto the amplifier and begin perfusion with heated (32-34°C) carbogen-gassed Ames' medium at a flow rate of 1-2 mL/min.

  • Allow the retina to stabilize for at least 20-30 minutes.

  • Baseline Recording:

    • Scotopic (Rod-dominant): Record responses to a series of increasing light flash intensities (e.g., from 10⁹ to 10¹³ photons/cm²/s).

    • Photopic (Cone-dominant): Light-adapt the retina for 5 minutes with a bright background light to saturate rods. Then, record responses to a series of brighter light flashes superimposed on the background.

  • Pharmacology:

    • Switch the perfusion to Ames' medium containing the desired final concentration of 8-pCPT-cGMP (e.g., 0.1 µM for cone-selective activation).[1][5]

    • Incubate the retina for a sufficient period (e.g., 45 minutes) to allow the compound to permeate the tissue and reach equilibrium.[1]

  • Post-Treatment Recording: Repeat the scotopic and photopic light stimulation protocols to record responses in the presence of 8-pCPT-cGMP.

D. Data Analysis

  • Filter the raw data to isolate the micro-electroretinogram (µERG) field potentials (bandpass 0.1–100 Hz) and retinal ganglion cell (RGC) spikes (high-pass >200 Hz).

  • Measure the amplitude and latency of the µERG a-wave, which reflects photoreceptor hyperpolarization.

  • Quantify RGC spike rates in response to light stimuli.

  • Compare the pre- and post-treatment data to determine the effect of 8-pCPT-cGMP on photoreceptor and overall retinal function.

E. Expected Results & Interpretation

  • Cone-Selective Activation (e.g., 0.1 µM 8-pCPT-cGMP):

    • In cones, 8-pCPT-cGMP will force CNG channels open, causing a depolarization that mimics the dark state.[5] This reduces the dynamic range available for a light-induced hyperpolarization.

    • Photopic ERG: Expect a significant reduction in the a-wave amplitude, as the cones are already partially depolarized and cannot hyperpolarize as strongly in response to light.[5]

    • Scotopic ERG: At this low concentration, minimal effects on rod-mediated responses are expected due to the lower affinity of rod CNG channels.[5]

  • Higher Concentrations: At higher concentrations, 8-pCPT-cGMP will also activate rod CNG channels, leading to a reduction in both scotopic and photopic a-wave amplitudes.[5]

Application II: Investigating PKG-Mediated Signaling Pathways

Beyond its direct action on CNG channels, elevated cGMP (or its potent analog, 8-pCPT-cGMP) can activate cGMP-dependent protein kinase (PKG). Over-activation of PKG is implicated as a key step in the cell death cascade in several models of retinal degeneration.[3] Therefore, 8-pCPT-cGMP can be used as a tool to induce PKG activity and study its downstream targets.

Experimental Workflow: Biochemical and Immunohistochemical Analysis of PKG Activation

This workflow outlines methods to detect the activation of PKG in retinal tissue following treatment with 8-pCPT-cGMP.

G cluster_prep Sample Preparation cluster_wb Western Blot cluster_ihc Immunohistochemistry A Prepare organotypic retinal explant cultures B Treat explants with Vehicle, 8-pCPT-cGMP, and/or PKG inhibitor + 8-pCPT-cGMP A->B C Incubate for desired time B->C D Lyse retinal tissue C->D H Fix, cryosection, and permeabilize retinal tissue C->H E Run SDS-PAGE & transfer D->E F Probe with anti-phospho-VASP and total VASP antibodies E->F G Quantify band intensity F->G I Incubate with anti-phospho-VASP and photoreceptor markers H->I J Image with confocal microscopy I->J K Analyze colocalization in photoreceptor layers J->K

Figure 3: Workflow for assessing 8-pCPT-cGMP-induced PKG activation.

Detailed Protocol: Western Blot for Phosphorylated VASP (p-VASP)

Vasodilator-stimulated phosphoprotein (VASP) is a well-characterized substrate of both PKA and PKG. Phosphorylation at Ser239 is preferentially mediated by PKG. Measuring the ratio of p-VASP (Ser239) to total VASP provides a reliable readout of PKG activity.

A. Reagents & Materials

  • Retinal Explant Cultures: Prepared from postnatal mice (e.g., P5-P11).

  • Treatment Media: Culture medium containing vehicle, 8-pCPT-cGMP (e.g., 1-50 µM), and a control group with a PKG inhibitor (like Rp-8-pCPT-cGMPS) plus 8-pCPT-cGMP.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Antibodies: Primary antibodies against phospho-VASP (Ser239) and total VASP. HRP-conjugated secondary antibody.

  • Equipment: Standard Western blotting equipment.

B. Procedure

  • Culture retinal explants for the desired period.

  • Treat explants with control or 8-pCPT-cGMP-containing media for a specified time (e.g., 30-60 minutes).

  • Harvest the retinal tissue on ice and homogenize in ice-cold lysis buffer.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against p-VASP (Ser239) overnight at 4°C, diluted in 5% BSA/TBST.

  • Wash the membrane extensively with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody for total VASP to serve as a loading control.

  • Quantify band intensities using densitometry software.

C. Expected Results

  • A significant increase in the ratio of p-VASP (Ser239) to total VASP in the 8-pCPT-cGMP treated samples compared to the vehicle control.

  • This increase should be attenuated in samples co-treated with a PKG inhibitor, confirming that the phosphorylation is PKG-dependent.

Self-Validating Systems: Controls and Troubleshooting

Robust experimental design is paramount. Every protocol should include internal controls to ensure the validity of the results.

Experimental AimPrimary ReagentRecommended ControlsRationale
CNG Channel Activation 8-pCPT-cGMPVehicle (medium alone); cGMP (native ligand); L-cis-diltiazem (CNG channel blocker) after 8-pCPT-cGMP application.To ensure observed effects are due to the compound and not the solvent, and that the effect is mediated via CNG channels.
PKG Activation 8-pCPT-cGMPVehicle (medium alone); Rp-8-pCPT-cGMPS (PKG inhibitor) alone; Rp-8-pCPT-cGMPS pre-incubation followed by 8-pCPT-cGMP.To confirm that the measured downstream effect (e.g., VASP phosphorylation) is specifically mediated by PKG activation.[1]
Troubleshooting Common Issues
  • No effect observed in MEA recordings:

    • Viability: Ensure the retina is healthy after dissection. The baseline ERG should be robust.

    • Concentration: Verify the dilution of the 8-pCPT-cGMP stock. Perform a concentration-response curve.

    • Permeability/Time: Increase the incubation time to ensure the compound has reached its target in the tissue slice.

  • High background in Western Blots for p-VASP:

    • Sample Handling: Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice.

    • Blocking: Use 5% BSA for blocking instead of milk, as phosphoproteins in milk can cause background.

  • Non-specific staining in Immunohistochemistry:

    • Antibody Validation: Ensure your primary antibody is specific for the phosphorylated target. Run controls where the primary antibody is omitted.

    • Fixation: Over-fixation can sometimes mask epitopes. Try reducing fixation time or using a different fixative.

Conclusion

8-pCPT-cGMP is a powerful and versatile pharmacological tool for retinal research. Its high potency and cone-selectivity make it uniquely suited for dissecting the complexities of photoreceptor signaling. By directly modulating CNG channels, it allows for precise investigation of the dark current and its role in retinal processing. Furthermore, its ability to activate the cGMP/PKG pathway provides a means to study the molecular mechanisms underlying photoreceptor degeneration. By employing the detailed protocols and rigorous controls outlined in this guide, researchers can generate reliable and insightful data, advancing our understanding of vision and paving the way for future therapies for blinding diseases.

References

  • Becirovic, E., Michalakis, S., & Biel, M. (2022). Using cGMP analogues to modulate photoreceptor light sensitivity: Perspectives for the treatment of retinal degeneration. bioRxiv. [Link]

  • Becirovic, E., et al. (2022). cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function. International Journal of Molecular Sciences. [Link]

  • Butt, E., et al. (1994). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor. European Journal of Pharmacology. [Link]

  • Feil, R., & Hofmann, F. (2007). Activation of the cGMP/Protein Kinase G Pathway by Nitric Oxide Can Decrease TRPV1 Activity in Cultured Rat Dorsal Root Ganglion Neurons. The Journal of Neuroscience. [Link]

  • Kuhn, M. (2016). cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function. National Institutes of Health. [Link]

  • Power, M., & Das, S. (2023). cGMP Signaling in Photoreceptor Degeneration. National Institutes of Health. [Link]

  • Spreca, F., et al. (2022). Kinase activity profiling identifies putative downstream targets of cGMP/PKG signaling in inherited retinal neurodegeneration. Cellular and Molecular Life Sciences. [Link]

  • Wang, T., Tsang, S. H., & Chen, J. (2017). Two pathways of rod photoreceptor cell death induced by elevated cGMP. Human Molecular Genetics. [Link]

  • Zemlec, B. M., & Rieke, F. (2019). The cGMP Pathway and Inherited Photoreceptor Degeneration: Targets, Compounds, and Biomarkers. MDPI. [Link]

Sources

activating epithelial sodium channels (ENaC) with 8-pCPT-cGMP

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modulation of Epithelial Sodium Channels (ENaC) via 8-pCPT-cGMP

Executive Summary

This guide details the activation of Epithelial Sodium Channels (ENaC) using the membrane-permeable cyclic nucleotide analog 8-pCPT-cGMP (8-(4-Chlorophenylthio)-guanosine-3',5'-cyclic monophosphate). While endogenous cGMP signaling is classically associated with ENaC inhibition in the renal cortical collecting duct (natriuresis), 8-pCPT-cGMP elicits a potent activation response in alveolar epithelial cells and heterologous expression systems.

This protocol is critical for researchers investigating alveolar fluid clearance (AFC) in the context of Acute Respiratory Distress Syndrome (ARDS) and for biophysical studies characterizing ENaC gating mechanisms.

Mechanistic Insight: The Dual-Mode Activation Pathway

Unlike generic cGMP analogs (e.g., 8-Br-cGMP), 8-pCPT-cGMP activates ENaC through two distinct, tissue-specific mechanisms. Understanding this duality is essential for experimental design.

  • Intracellular Pathway (Lung Epithelium): In H441 airway cells, 8-pCPT-cGMP selectively activates Protein Kinase G type II (PKG II) . PKG II phosphorylates ENaC subunits or associated trafficking proteins, increasing the channel's open probability (

    
    ) and surface density. This pathway is distinct from PKG I, which often fails to activate ENaC in these tissues.
    
  • Extracellular Ligand Pathway (Direct Gating): In Xenopus oocytes and cell-free patches, 8-pCPT-cGMP acts as a direct extracellular ligand . The para-chlorophenylthio (pCPT) moiety binds to an extracellular domain of ENaC, relieving sodium self-inhibition (SSI).[1][2] This effect is independent of intracellular kinase activity.

Pathway Visualization

ENaC_Activation Agonist 8-pCPT-cGMP (Extracellular) Membrane Plasma Membrane Agonist->Membrane Permeation ENaC_Ext ENaC Extracellular Domain Agonist->ENaC_Ext Direct Binding (Relieves Self-Inhibition) Intra_cGMP 8-pCPT-cGMP (Intracellular) Membrane->Intra_cGMP ENaC_Pore ENaC Pore (Open) ENaC_Ext->ENaC_Pore Gating Na_Influx Na+ Influx (Current) ENaC_Pore->Na_Influx Transport PKG_II PKG II (Kinase) Intra_cGMP->PKG_II Activation Trafficking Trafficking/Gating Phosphorylation PKG_II->Trafficking Phosphorylation Trafficking->ENaC_Pore Increases Po/N

Figure 1: Dual mechanism of ENaC activation. The compound acts both as an intracellular kinase activator (via PKG II) and a direct extracellular ligand to relieve sodium self-inhibition.

Reagent Preparation & Handling

Compound: 8-pCPT-cGMP, Sodium Salt Molecular Weight: ~500-600 g/mol (depending on hydration/salt form) Solubility: Water (≥ 10 mM), DMSO (≥ 100 mM).

Preparation Protocol:

  • Stock Solution (10 mM): Dissolve 5 mg of 8-pCPT-cGMP in 1 mL of sterile, endotoxin-free water or PBS. Avoid DMSO if using in oocytes to prevent solvent-induced membrane artifacts, though DMSO is acceptable for mammalian cell culture (<0.1% final).

  • Aliquoting: Divide into 50 µL aliquots in light-protective (amber) tubes.

  • Storage: Store at -20°C. Stable for 6 months. Do not refreeze more than once.

  • Working Solution: Dilute immediately before use.

Protocol A: Ussing Chamber Electrophysiology (H441 Monolayers)

Objective: To measure macroscopic transepithelial Na+ transport in a physiological lung model.

Materials:

  • H441 cells (ATCC HTB-174) grown on Snapwell inserts (0.4 µm pore) at air-liquid interface (ALI) for 10-14 days.

  • Ussing Chamber system (e.g., Warner Instruments or World Precision Instruments).

  • Buffers: Krebs-Henseleit Solution (KHS), pH 7.4, gassed with 95% O2 / 5% CO2.

  • Reagents: Amiloride (10 µM), 8-pCPT-cGMP (50 µM).

Step-by-Step Methodology:

  • Mounting: Mount the H441 monolayer in the Ussing chambers. Bathe both apical and basolateral sides with KHS at 37°C.

  • Clamping: Clamp voltage to 0 mV and record Short-Circuit Current (

    
    ). Allow current to stabilize for 15–20 minutes (Baseline).
    
  • Challenge (Apical vs. Basolateral):

    • Note: ENaC is apical, but 8-pCPT-cGMP is membrane-permeable. Adding it to both baths ensures maximal intracellular saturation.

    • Add 8-pCPT-cGMP (50 µM) to the chambers.

  • Recording: Monitor

    
     for a peak response (typically occurs within 5–10 minutes).
    
  • Validation: Once the plateau is reached, add Amiloride (10 µM) to the apical bath.

  • Calculation: The "Amiloride-Sensitive Current" (

    
    ) represents specific ENaC activity.
    

Expected Results: | Condition |


 (

A/cm

) | Interpretation | | :--- | :--- | :--- | | Baseline | 10.0 ± 2.0 | Basal transport | | + 8-pCPT-cGMP (50 µM) | 16.5 ± 2.5 | ~65% Increase (Activation) | | + Amiloride (10 µM) | 1.5 ± 0.5 | Residual (non-ENaC) current |

Protocol B: Two-Electrode Voltage Clamp (Xenopus Oocytes)

Objective: To characterize the direct extracellular ligand effect (Relief of Self-Inhibition).

Materials:

  • Xenopus laevis oocytes expressing human

    
    -ENaC.[3]
    
  • TEVC Amplifier (e.g., Axon GeneClamp).

  • Bath Solution: ND96 (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

  • Low Na+ Buffer: ND1 (Same as ND96 but 1 mM NaCl, 95 mM NMDG-Cl) – used to assess self-inhibition.

Step-by-Step Methodology:

  • Impale Oocyte: Establish a voltage clamp at -60 mV or -100 mV.

  • Establish Baseline: Perfuse with ND96. Observe the steady-state inward Na+ current.

  • Demonstrate Self-Inhibition (Optional): Briefly switch to ND1 (Low Na+) and return to ND96. You will see a sharp current spike that decays to a lower steady state. This decay is "Sodium Self-Inhibition" (SSI).

  • Activation: Perfuse 8-pCPT-cGMP (100 µM) in ND96.

  • Observation:

    • Current should increase rapidly (within 30–60 seconds) as the compound binds the extracellular domain.

    • The "decay" associated with SSI should be blunted or abolished.

  • Specificity Check: Wash out 8-pCPT-cGMP. The current should return to baseline (reversible).

  • Block: Apply Amiloride (10 µM) to confirm the current is ENaC-mediated.

Troubleshooting & Critical Controls

  • Issue: No Activation Observed.

    • Cause 1: Wrong Isoform. 8-pCPT-cGMP targets PKG II. If your cells only express PKG I (e.g., smooth muscle), activation may be weak.

    • Cause 2: PDE Activity.[4] In tissues with high Phosphodiesterase activity, the analog may still be degraded over long incubations. Add a broad-spectrum PDE inhibitor like IBMX (100 µM) .

  • Issue: Inhibition instead of Activation.

    • Context: In renal Cortical Collecting Duct (CCD) cells (e.g., M-1 or 2F3), cGMP signaling often inhibits ENaC to promote natriuresis. Ensure you are working with Alveolar (H441) or Distal Colon models if looking for activation, or explicitly testing the ligand effect in oocytes.

  • Control for Kinase Independence:

    • To prove the effect is a direct ligand interaction (in oocytes), pre-incubate with the kinase inhibitor KT5823 (1 µM) . If 8-pCPT-cGMP still activates ENaC, the mechanism is extracellular/direct.

References

  • Nie, H. G., et al. (2010). "8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties."[5] American Journal of Physiology-Renal Physiology, 298(2), F323-F334.[5]

  • Nie, H. G., et al. (2009). "CPT-cGMP Is A New Ligand of Epithelial Sodium Channels." International Journal of Biological Sciences, 5(7), 643-651.

  • Guo, D., et al. (2013). "ENaC is regulated by natriuretic peptide receptor-dependent cGMP signaling." American Journal of Physiology-Renal Physiology, 304(9), F1169-F1180.

  • Helms, M. N., et al. (2005). "Dopamine regulation of ENaC in alveolar epithelial cells." American Journal of Physiology-Lung Cellular and Molecular Physiology, 289(5), L717-L726. (Context for H441/Cyclic Nucleotide signaling).

Sources

Application Note: Kinetic Optimization of 8-pCPT-cGMP for Phosphorylation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-(4-Chlorophenylthio)guanosine 3',5'-cyclic monophosphate (8-pCPT-cGMP ) is a lipophilic, cell-permeable analog of cGMP. Unlike native cGMP, it is resistant to hydrolysis by mammalian phosphodiesterases (PDEs), making it a robust tool for sustained activation of Protein Kinase G (PKG/cGK).

However, a common experimental error is treating 8-pCPT-cGMP as a "fast-acting" agent similar to NO donors or Forskolin. Critical Insight: While cAMP-elevating agents often trigger phosphorylation within seconds, 8-pCPT-cGMP-induced phosphorylation (specifically of VASP) is frequently a delayed event , often requiring >10–15 minutes to reach maximal signal intensity. This guide provides a self-validating workflow to determine the precise kinetic window for your specific cell model.

Mechanism of Action & Specificity

To design a valid experiment, one must understand the signal transduction pathway. 8-pCPT-cGMP bypasses the Nitric Oxide (NO) and soluble Guanylyl Cyclase (sGC) machinery, directly binding to the regulatory domains of PKG.

Pathway Diagram (DOT Visualization)

G NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase NO->sGC Activates cGMP Endogenous cGMP sGC->cGMP Synthesizes PKG Protein Kinase G (PKG/cGK) cGMP->PKG Activates PDE PDEs (Degradation) cGMP->PDE Rapid Hydrolysis pCPT 8-pCPT-cGMP (Cell Permeable Analog) pCPT->PKG Direct Activation (PDE Resistant) VASP VASP (Ser239) Phosphorylation PKG->VASP Phosphorylation RhoA RhoA Inhibition PKG->RhoA Inhibition

Figure 1: 8-pCPT-cGMP enters the cell and directly activates PKG, bypassing upstream NO/sGC signaling and resisting PDE degradation.

Critical Parameters for Experimental Design

The "Lag Phase" Phenomenon

Unlike Forskolin (which can induce VASP phosphorylation in <1 min), 8-pCPT-cGMP often exhibits a lag phase.

  • Why? Lipophilic analogs must traverse the plasma membrane and accumulate intracellularly to a threshold concentration required to displace the autoinhibitory domain of PKG.

  • Impact: Harvesting cells at 2 or 5 minutes (standard for GPCR agonists) may yield false negatives.

Concentration vs. Specificity
  • Optimal Range: 10 µM – 50 µM.

  • Warning: At concentrations >100 µM, 8-pCPT-cGMP loses specificity and may cross-activate Protein Kinase A (PKA) or inhibit certain PDE isoforms, confounding results.

Stability[1]
  • Stock Solution: Dissolve in water or DMSO. Aqueous stocks are stable at -20°C.

  • Media Stability: Highly stable in culture media due to PDE resistance. It does not require "refreshing" for experiments lasting under 24 hours.

Protocol: Kinetic Optimization (Range Finding)

This protocol is designed to identify the Tmax (time of maximal phosphorylation) for your specific cell line.

Materials
  • Compound: 8-pCPT-cGMP (Sodium Salt).[1]

  • Stock: 10 mM in water (or DMSO).[2]

  • Target Cells: e.g., Smooth Muscle Cells (SMCs), Platelets, or Endothelial Cells.[3]

  • Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktails 2 & 3 (Critical: standard protease inhibitors are insufficient).

Step-by-Step Workflow
  • Seeding & Starvation:

    • Seed cells in 6-well plates. Grow to 80-90% confluency.

    • Crucial Step: Serum starve cells (0.1% - 0.5% FBS) for 12–24 hours prior to treatment. Serum contains growth factors that elevate basal phosphorylation, masking the specific PKG signal.

  • Treatment Groups (Time Course): Prepare 6 wells with the following incubation times using 50 µM 8-pCPT-cGMP:

    • 0 min (Vehicle Control)

    • 5 min

    • 15 min

    • 30 min

    • 60 min

    • 120 min

  • Execution:

    • Add warm media containing 50 µM 8-pCPT-cGMP to the "120 min" well first.

    • Stagger additions so all wells are harvested simultaneously.

  • Harvest & Lysis:

    • Aspirate media rapidly.

    • Wash 1x with ice-cold PBS (containing 1 mM Na3VO4 to preserve phosphorylation).

    • Add ice-cold Lysis Buffer immediately. Scrape and collect.

  • Western Blot Readout:

    • Primary Antibody: Anti-VASP (Phospho-Ser239). Note: Ser239 is the specific PKG site; Ser157 is primarily PKA but can be cross-phosphorylated.

    • Loading Control: Total VASP or GAPDH.

Expected Results & Interpretation
Time PointExpected Signal (VASP pSer239)Interpretation
0 min Low / BasalBaseline. If high, starvation was insufficient.
5 min Low (+)Entry phase. Often too early for max signal.
15 min High (++)Common Peak. Rapid activation window.
30 min Maximal (+++)Ideal Incubation. Stable signal plateau.
60 min High (++)Sustained activation (due to PDE resistance).
120 min VariableSignal may decline due to phosphatase feedback loops.

Protocol: Specificity Validation (The "Self-Validating" Step)

To prove the phosphorylation is PKG-dependent and not an off-target effect (e.g., PKA activation), you must run a competition assay.

Workflow Diagram (DOT)

Experiment Cells Serum Starved Cells Inhibitor Pre-treat: Rp-8-pCPT-cGMPS (PKG Inhibitor, 30 min) Cells->Inhibitor Step 1 Agonist Treat: 8-pCPT-cGMP (50 µM, 30 min) Inhibitor->Agonist Step 2 Lysis Lysis & Western Blot Agonist->Lysis Step 3 Result Result: No pVASP Signal Lysis->Result Validation

Figure 2: Validation workflow using the specific PKG inhibitor Rp-8-pCPT-cGMPS.[4][5]

Validation Steps:
  • Pre-incubation: Treat cells with 100 µM Rp-8-pCPT-cGMPS (a specific PKG inhibitor) for 30 minutes.

  • Stimulation: Add 50 µM 8-pCPT-cGMP (do not wash out the inhibitor) for the optimal time determined in Protocol 4 (e.g., 30 min).

  • Analysis: The signal observed in the "Agonist only" well should be completely ablated in the "Inhibitor + Agonist" well.

Troubleshooting & Expert Tips

  • Issue: No Signal at any time point.

    • Cause: High basal phosphatase activity.

    • Solution: Treat cells with Calyculin A (phosphatase inhibitor) 10 nM for 10 min prior to experiment to accumulate phosphorylation (use with caution as this stresses cells).

  • Issue: High Background in Control.

    • Cause: Incomplete serum starvation or autocrine NO production.

    • Solution: Increase starvation time or add L-NAME (NOS inhibitor) to the starvation media.

  • Reagent Handling: 8-pCPT-cGMP is light sensitive. Store stocks in dark aliquots. Avoid repeated freeze-thaw cycles.

References

  • Li, Z., et al. (2003). A predominant role for cAMP-dependent protein kinase in the cGMP-induced phosphorylation of vasodilator-stimulated phosphoprotein and platelet inhibition in humans.[5][6] Blood.[3]

    • Key Finding: Establishes the delayed kinetics of cGMP analogs compared to cAMP agents.
  • Biolog Life Science Institute. Technical Data Sheet: 8-pCPT-cGMP.

    • Key Finding: Specificity data, solubility, and stability against PDEs.[7][8]

  • Smolenski, A., et al. (1998). Functional Analysis of cGMP-dependent Protein Kinase I Isozymes. J Biol Chem.

    • Key Finding: Differential activation of PKG isoforms by 8-pCPT-cGMP.[4][9][10]

  • Werner, C., et al. (2005). Cyclic Guanosine Monophosphate-dependent Protein Kinase I Promotes Adhesion of Primary Vascular Smooth Muscle Cells. Molecular Biology of the Cell.

    • Key Finding: Protocols for VSMC tre

Sources

Troubleshooting & Optimization

8-pCPT-cGMP sodium salt solubility in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-pCPT-cGMP sodium salt. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and practical guidance for the effective use of this potent cGMP analog. As Senior Application Scientists, we've structured this resource to address common challenges and questions encountered in the lab.

Quick Reference: Solubility Data

For rapid access to the most critical information, the solubility of 8-pCPT-cGMP sodium salt in water and DMSO is summarized below.

SolventSolubilityMolar Concentration (at max solubility)Recommendations
Water 25 mg/mL[1][2]~49.04 mM[2]Recommended Solvent. Use of ultrasonic and warming may be necessary to achieve maximum solubility[2].
DMSO Not explicitly specified for the sodium salt.Not ApplicableNot Recommended. While some related compounds may have DMSO solubility, water is the clearly documented and preferred solvent for the sodium salt form. Using DMSO may lead to unpredictable solubility and potential precipitation when diluted in aqueous buffers.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and provide troubleshooting advice for experiments involving 8-pCPT-cGMP sodium salt.

Q1: My 8-pCPT-cGMP sodium salt is not dissolving in water. What should I do?

This is a common issue that can often be resolved with a few simple steps. The reported solubility of 8-pCPT-cGMP sodium salt in water is up to 25 mg/mL[1][2].

Troubleshooting Steps:

  • Verify the Solvent: Ensure you are using high-purity water (e.g., deionized, distilled, or molecular biology grade). The presence of contaminants can affect solubility.

  • Gentle Warming: Warm the solution to 37°C. This can increase the dissolution rate. Avoid boiling, as it may degrade the compound.

  • Sonication/Vortexing: Use an ultrasonic bath or vigorous vortexing to aid dissolution[2][3]. This provides the necessary energy to break up the powder and encourage interaction with the solvent.

  • pH Adjustment: While generally not necessary for the sodium salt, ensuring the pH of your water is near neutral (pH 7.0-7.5) can be beneficial.

If you continue to experience issues, consider preparing a more dilute stock solution.

Q2: What is the recommended solvent for preparing a stock solution of 8-pCPT-cGMP sodium salt?

Based on available data, water is the recommended solvent for preparing stock solutions of 8-pCPT-cGMP sodium salt[1][2][4][5]. It is readily soluble in aqueous solutions. While other solvents might be used for specific applications, water is the most straightforward and validated option for general laboratory use.

Q3: How should I store my 8-pCPT-cGMP sodium salt, both as a solid and in solution?

Proper storage is critical to maintaining the integrity of 8-pCPT-cGMP.

  • Solid Form: The lyophilized powder should be stored at -20°C for long-term stability[1][4][6].

  • Stock Solutions: Aqueous stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months[2]. It is also recommended to protect the solution from light[2].

Q4: Why is 8-pCPT-cGMP often used instead of cGMP itself?

8-pCPT-cGMP possesses several advantages over the endogenous second messenger, cGMP, making it a preferred tool for in vitro and in vivo studies:

  • Enhanced Cell Permeability: The addition of the 4-chlorophenylthio (pCPT) group at the 8-position increases the lipophilicity of the molecule, allowing it to readily cross cell membranes[6][7]. Standard cGMP is largely cell-impermeable[8].

  • Resistance to Phosphodiesterases (PDEs): 8-pCPT-cGMP is resistant to hydrolysis by many PDEs, the enzymes that normally degrade cGMP[6][7]. This results in a more sustained and potent activation of its downstream targets.

  • High Potency and Selectivity: It is a potent and selective activator of cGMP-dependent protein kinase (PKG) isoforms and cGMP-gated ion channels[4][6][9].

Q5: What is the primary mechanism of action for 8-pCPT-cGMP?

8-pCPT-cGMP acts as a second messenger analog, mimicking the effects of endogenous cGMP[10]. Its primary mechanism involves the direct activation of several key downstream effectors in the cGMP signaling pathway:

  • cGMP-dependent Protein Kinases (PKG): It is a strong activator of PKG Iα, Iβ, and type II[6][11].

  • cGMP-gated Ion Channels (CNG channels): It can directly gate these channels, with an EC50 of 0.5 µM for CNG channels[2][12].

By activating these targets, 8-pCPT-cGMP can influence a wide range of physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal activity[7][10][13].

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of 8-pCPT-cGMP Sodium Salt

This protocol provides a step-by-step guide for preparing a commonly used stock solution.

Materials:

  • 8-pCPT-cGMP sodium salt (Molecular Weight: ~509.8 g/mol )[6]

  • High-purity sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Weighing: Accurately weigh out the desired amount of 8-pCPT-cGMP sodium salt. For example, for 1 mL of a 10 mM stock solution, you would need approximately 5.1 mg.

  • Solubilization: Add the appropriate volume of sterile water to the vial containing the compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, proceed to the next step.

  • Sonication/Warming (if necessary): Place the tube in an ultrasonic water bath for 5-10 minutes, or warm gently to 37°C, mixing intermittently until the solid is completely dissolved.

  • Sterilization (Optional but Recommended): For cell culture experiments, filter the stock solution through a 0.22 µm sterile filter[2].

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C[2].

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_final Final Steps weigh 1. Weigh 8-pCPT-cGMP Sodium Salt add_water 2. Add Sterile Water weigh->add_water vortex 3. Vortex Vigorously add_water->vortex check_sol Fully Dissolved? vortex->check_sol heat_sonic 4. Gentle Warming (37°C) or Sonication check_sol->heat_sonic No filter 5. Sterile Filter (0.22 µm) check_sol->filter Yes heat_sonic->vortex aliquot 6. Aliquot into Tubes filter->aliquot store 7. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a sterile aqueous stock solution of 8-pCPT-cGMP.

Signaling Pathway Diagram

Mechanism of Action of 8-pCPT-cGMP

8-pCPT-cGMP 8-pCPT-cGMP PKG Protein Kinase G (PKG Iα, Iβ, II) 8-pCPT-cGMP->PKG Activates CNG_Channels cGMP-gated Ion Channels 8-pCPT-cGMP->CNG_Channels Activates Cellular_Response Downstream Cellular Responses (e.g., Smooth Muscle Relaxation, Modulation of Ion Flux) PKG->Cellular_Response CNG_Channels->Cellular_Response

Caption: 8-pCPT-cGMP activates PKG and CNG channels to elicit cellular responses.

References

  • Enzo Life Sciences. 8-(4-Chlorophenylthio)guanosine 3',5'-cyclic Monophosphate. [Online] Available at: [Link]

  • Ma, H. P., et al. (2012). 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties. American Journal of Physiology-Cell Physiology, 303(6), C648-C657. [Online] Available at: [Link]

  • Kotwica, J., & Rekawiecki, R. (2003). Effect of four cGMP analogues with different mechanisms of action on hormone release by porcine ovarian granulosa cells in vitro. Reproductive biology, 3(3), 235-251. [Online] Available at: [Link]

  • Oza Lab. 8-Pcpt-cGMP (sodium). [Online] Available at: [Link]

  • BIOLOG Life Science Institute. 8-pCPT-cGMP. [Online] Available at: [Link]

  • BIOLOG Life Science Institute. Technical Information about cyclic GMP. [Online] Available at: [Link]

  • Butt, E., et al. (1992). Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP. Biochemical Journal, 288(3), 783-791. [Online] Available at: [Link]

  • Smolenski, A., et al. (1998). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor. Journal of Biological Chemistry, 273(39), 25011-25016. [Online] Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Online] Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Online] Available at: [Link]

  • Liu, L., & Simon, S. A. (2003). Activation of the cGMP/Protein Kinase G Pathway by Nitric Oxide Can Decrease TRPV1 Activity in Cultured Rat Dorsal Root Ganglion Neurons. Journal of neurophysiology, 90(2), 773-780. [Online] Available at: [Link]

  • Myerburg, M. M., et al. (2010). 8-(4-Chlorophenylthio)-Guanosine-3′,5′-Cyclic Monophosphate-Na Stimulates Human Alveolar Fluid Clearance by Releasing External Na+ Self-Inhibition of Epithelial Na+ Channels. Molecular pharmacology, 78(5), 932-942. [Online] Available at: [Link]

  • Wikipedia. Cyclic guanosine monophosphate. [Online] Available at: [Link]

  • Boadu, E., & Sager, G. (2004). Reconstitution of ATP-dependent cGMP transport into proteoliposomes by membrane proteins from human erythrocytes. Scandinavian journal of clinical and laboratory investigation, 64(1), 41-48. [Online] Available at: [Link]

  • Pharmlabs. Factors Influencing the Solubility of Drugs. [Online] Available at: [Link]

  • ELK Biotechnology. cGMP(Cyclic Guanosine Monophosphate) ELISA Kit. [Online] Available at: [Link]

Sources

Technical Guide: Stability & Handling of 8-pCPT-cGMP

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and experimental optimization of 8-pCPT-cGMP (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate) in cell culture environments.

Executive Summary & Molecule Profile

8-pCPT-cGMP is a lipophilic, membrane-permeable analog of cGMP. It is primarily used as a potent and selective activator of Protein Kinase G (PKG) and Cyclic Nucleotide-Gated (CNG) channels .

Its critical advantage over native cGMP and older analogs (like 8-Br-cGMP) is its exceptional resistance to phosphodiesterases (PDEs) . This resistance renders it highly stable in complex biological matrices, including serum-supplemented cell culture media.

FeatureTechnical Specification
Primary Target cGMP-dependent protein kinase (PKG I & II), CNG channels
Membrane Permeability High (Significantly > 8-Br-cGMP)
PDE Resistance Excellent (Resistant to cGS-PDE, cGI-PDE, CaM-PDE)
Chemical Stability Stable at -20°C (lyophilized); Aqueous solution stable at -20°C
Solubility Water (Sodium salt) or DMSO (Free acid/AM ester)

Stability Profile: Media & Storage

Q: How stable is 8-pCPT-cGMP in cell culture media containing serum?

A: Highly Stable. Unlike native cGMP, which has a half-life of minutes in the presence of serum PDEs, 8-pCPT-cGMP is chemically modified at the C8 position with a chlorophenylthio group. This steric bulk prevents the catalytic pocket of most PDEs from hydrolyzing the cyclic phosphate bond.

  • Functional Lifespan: In standard DMEM/RPMI + 10% FBS at 37°C, 8-pCPT-cGMP maintains functional integrity for >24 hours .

  • Recommendation: For experiments exceeding 24–48 hours, replenish the media with fresh compound to account for potential non-specific absorption by plastics or cellular metabolism, rather than chemical degradation.

Q: Is the compound light-sensitive?

A: Moderately. While not as sensitive as fluorophores, nucleotide analogs can degrade under intense UV or broad-spectrum light over time.

  • Protocol: Store stocks in amber tubes or wrapped in foil. Minimize exposure to direct sunlight during bench work.

Q: Can I freeze-thaw aqueous stock solutions?

A: Yes, but limit cycles. Aqueous stocks (typically 10 mM) are stable at -20°C for months. However, repeated freeze-thaw cycles can cause micro-precipitation.

  • Best Practice: Aliquot stocks into single-use volumes (e.g., 20–50 µL) immediately after reconstitution to avoid more than one freeze-thaw cycle.

Preparation & Handling Protocols

Troubleshooting Solubility: Water vs. DMSO

The solubility depends entirely on the salt form you have purchased.

Salt FormSolventMax SolubilityNotes
Sodium Salt (Na+)Water or PBS~10–50 mMPreferred for cell culture to avoid DMSO toxicity.
Free Acid DMSO ~100 mMRequires DMSO. Dilute into media ensuring final DMSO <0.1%.
AM Ester DMSO ~50 mMHydrophobic prodrug form. Must be dissolved in DMSO.
Protocol: Reconstitution of Sodium Salt (Standard)
  • Centrifuge: Briefly spin the vial (5,000 x g, 10 sec) to settle lyophilized powder.

  • Solvent: Add sterile, endotoxin-free water or PBS (pH 7.4).

  • Dissolution: Vortex gently. The sodium salt should dissolve instantly.

    • Troubleshooting: If particles persist, warm the solution to 37°C for 2–5 minutes and vortex again.

  • Sterilization: If required, pass through a 0.22 µm PES syringe filter. (Note: Account for ~10% volume loss in the filter dead volume).

  • Storage: Aliquot and freeze at -20°C.

Experimental Optimization & Troubleshooting

Q: I see no biological response. Is the compound degraded?

A: Unlikely.[1] Check these three factors first:

  • Concentration: 8-pCPT-cGMP is potent, but effective concentrations vary.

    • Range: 1 µM – 100 µM.

    • Start: 10–50 µM is a standard starting point for PKG activation in intact cells.

  • Permeability Limits: While 8-pCPT-cGMP is permeable, some cell lines (e.g., robust epithelial layers) may have low uptake.

    • Solution: Switch to the AM-ester form (8-pCPT-cGMP-AM). This acetoxymethyl ester is uncharged, crosses membranes rapidly, and is cleaved by intracellular esterases to trap the active nucleotide inside.

  • Pathway Verification: Confirm your cells express PKG. Many researchers assume PKG expression, but some cell lines downregulate it. Use a Western blot to verify PKG I/II expression.

Q: How does it compare to 8-Br-cGMP?

A: 8-pCPT-cGMP is superior for intact cell studies. [2]

  • Lipophilicity: 8-pCPT is significantly more lipophilic than 8-Br, leading to faster and higher intracellular accumulation.

  • Selectivity: 8-pCPT is highly selective for PKG, whereas 8-Br-cGMP has higher cross-reactivity with PKA at high concentrations.

Visualizations

Diagram 1: Stability & Mechanism of Action

This diagram illustrates why 8-pCPT-cGMP persists in the cell culture environment compared to native cGMP.

G cluster_media Cell Culture Media (+Serum) cluster_cell Intracellular Space cGMP Native cGMP PDE Serum PDEs (Phosphodiesterases) cGMP->PDE Rapid Binding PKG PKG Activation (Signaling ON) cGMP->PKG Poor Permeability pCPT 8-pCPT-cGMP pCPT->PDE Steric Hindrance (No Binding) pCPT->PKG Membrane Permeation GMP 5'-GMP (Inactive) PDE->GMP Hydrolysis (t½ < 10 min)

Figure 1: Stability Comparison. Native cGMP is rapidly degraded by extracellular PDEs in serum. 8-pCPT-cGMP resists hydrolysis due to the chlorophenylthio modification, allowing it to cross the membrane and activate PKG.

Diagram 2: Experimental Workflow for PKG Activation

Standard protocol for treating adherent cells.

Workflow Start Start: Adherent Cells (70-80% Confluence) Prep Preparation: Thaw 10mM Stock (Water/PBS) Protect from Light Start->Prep Dilution Dilution: Dilute to 2x Final Conc. in Warm Media (e.g. 100µM) Prep->Dilution Add Treatment: Add equal vol. to cells (Final Conc: 50µM) Dilution->Add Incubate Incubation: 15-60 min (Acute Signaling) 12-24 hrs (Gene Expression) Add->Incubate Assay Endpoint Assay: Western Blot (VASP-P) or Functional Readout Incubate->Assay

Figure 2: Treatment Workflow. Step-by-step guide for preparing and applying 8-pCPT-cGMP to cell cultures for optimal reproducibility.

References

  • Biolog Life Science Institute. 8-pCPT-cGMP Technical Information. (Detailed solubility and stability data for sodium salt vs free acid).

  • Butt, E., et al. (1992). Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP. Proceedings of the National Academy of Sciences.[1] (Establishes PDE resistance and membrane permeability).

  • Poppe, H., et al. (2008). Cyclic Nucleotide Analogs as Tools for Studying cGMP-Dependent Signaling. Handbook of Experimental Pharmacology. (Review of analog selectivity and stability).

  • Werner, K., et al. (2011). Quantification of cGMP-dependent protein kinase I activity in cells using VASP phosphorylation. Methods in Molecular Biology. (Protocols for verifying PKG activation).

Sources

Technical Support Center: 8-pCPT-cGMP in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-pCPT-cGMP Cell Toxicity Limits & Optimization

Role: Senior Application Scientist Audience: Researchers, Neuroscientists, Drug Discovery Professionals

Executive Summary

8-(4-Chlorophenylthio)guanosine 3',5'-cyclic monophosphate (8-pCPT-cGMP) is a membrane-permeable, phosphodiesterase-resistant analog of cGMP.[1][2] It is the gold standard for selectively activating Protein Kinase G (PKG) in intact cells. However, its utility in neuronal cultures is bounded by a narrow therapeutic window.[3] Exceeding specific concentration thresholds leads to loss of kinase selectivity (cross-activation of PKA) and direct cellular toxicity.

This guide provides the technical parameters to optimize 8-pCPT-cGMP usage, troubleshoot toxicity, and validate experimental results in neuronal models.

Part 1: The "Safe Zone" – Concentration & Selectivity

Q: What is the maximum non-toxic concentration of 8-pCPT-cGMP for primary neuronal cultures? A: For primary cortical or hippocampal neurons, the "Safe Zone" is typically 10 µM – 50 µM . While 8-pCPT-cGMP is less toxic than older analogs like 8-Br-cGMP, concentrations exceeding 100 µM significantly increase the risk of off-target effects and cytotoxicity.

  • Optimal Activation: 10–50 µM is sufficient to saturate PKG sites in most neuronal cell types.

  • Specificity Threshold: At >100 µM, the compound begins to cross-activate Protein Kinase A (PKA) and cyclic nucleotide-gated (CNG) channels, confounding data interpretation.

  • Toxicity Threshold: >500 µM is generally cytotoxic, causing neurite retraction, mitochondrial stress, and eventual apoptosis.

Data Summary: Concentration-Dependent Effects

ConcentrationPrimary Target (Selectivity)Physiological EffectRisk Profile
1 – 10 µM High Affinity PKG SitesMild activation; NeuroprotectionLow
10 – 50 µM Saturating PKG Activation Neurite Outgrowth, LTP induction Optimal
100 µM PKG + Low Affinity PKAMaximal efficacy; Specificity leaksModerate (Control required)
> 500 µM PKG + PKA + CNG ChannelsNon-specific signaling; ExcitotoxicityHigh (Toxic)
Part 2: Mechanism of Action & Signaling Pathways[4]

Q: How does 8-pCPT-cGMP interact with neuronal pathways compared to endogenous cGMP? A: Unlike endogenous cGMP, which is rapidly hydrolyzed by phosphodiesterases (PDEs), 8-pCPT-cGMP is PDE-resistant. Its lipophilic chlorophenylthio group allows it to permeate the cell membrane directly, bypassing the need for NO donors or sGC activators.

Key Pathway Interactions:

  • Pro-Survival (Target): Activation of PKG-I/II

    
     Phosphorylation of VASP/CREB 
    
    
    
    Neurite outgrowth and anti-apoptosis.
  • Off-Target (Toxicity): High concentrations mimic cAMP, activating PKA. This can lead to calcium overload and excitotoxicity in sensitive neurons.

Visualization: 8-pCPT-cGMP Signaling & Off-Targets

G cluster_0 Extracellular Space cluster_1 Neuronal Cytosol Drug 8-pCPT-cGMP (Exogenous) Membrane Cell Membrane Drug->Membrane Passive Diffusion PKG Protein Kinase G (PKG) Membrane->PKG High Affinity (10-50 µM) PKA Protein Kinase A (PKA) Membrane->PKA Low Affinity (>100 µM) CNG CNG Channels (Ca2+ Influx) Membrane->CNG Off-Target (>500 µM) VASP VASP / CREB Phosphorylation PKG->VASP Apoptosis Excitotoxicity / Apoptosis PKA->Apoptosis CNG->Apoptosis Ca2+ Overload Outgrowth Neurite Outgrowth & Survival VASP->Outgrowth

Caption: Pathway schematic showing the selectivity window of 8-pCPT-cGMP. Green paths indicate desired PKG activation; red paths indicate concentration-dependent off-target effects leading to toxicity.

Part 3: Troubleshooting Guide
Issue 1: Neurite Retraction and Cell Death

User Observation: "I treated my cortical neurons with 100 µM 8-pCPT-cGMP, and after 24 hours, the neurites are beading and retracting."

Root Cause Analysis:

  • Concentration Overload: 100 µM is on the upper edge of the safe zone. In sensitive primary cultures (e.g., E18 rat cortical), this can trigger excitotoxic-like responses.

  • Vehicle Toxicity (DMSO): 8-pCPT-cGMP is often dissolved in DMSO. If your stock is dilute, you might be adding >0.1% DMSO to the culture.

  • Media Stability: While PDE-resistant, the compound can degrade over long incubations (48h+), or the lack of media changes causes metabolite buildup.

Corrective Actions:

  • Step 1: Lower concentration to 50 µM .

  • Step 2: Check DMSO final concentration. It must be < 0.1% .

  • Step 3: Perform a "Washout" control. Apply the drug for 1 hour, wash, and observe. If toxicity persists, it is likely an acute excitotoxic event (CNG channel activation).

Issue 2: Lack of Effect (No Outgrowth)

User Observation: "I see no difference in neurite length between control and treated cells at 10 µM."

Root Cause Analysis:

  • Basal cGMP Levels: If basal cGMP is already high (due to NO activity), adding more analog may not yield a phenotype.

  • Timing: Neurite outgrowth often requires 24–48 hours of exposure.

  • Compound Hydrolysis: Ensure the compound is stored at -20°C and desiccant-protected.

Corrective Actions:

  • Step 1: Increase concentration to 50 µM .

  • Step 2: Use a Positive Control (e.g., BDNF or NGF) to ensure cells are capable of outgrowth.

  • Step 3: Use the Rp-isomer control (Rp-8-pCPT-cGMPS) to prove that any observed effect is indeed PKG-dependent.

Part 4: Validation Protocols
Protocol A: Dose-Response Viability Assay

Purpose: To empirically determine the toxicity threshold for your specific neuronal line.

  • Plating: Plate neurons (e.g., 20,000 cells/well) in a 96-well plate coated with Poly-D-Lysine.

  • Differentiation: Allow neurons to mature for 3–5 DIV (Days In Vitro).

  • Treatment: Prepare 1000x stocks of 8-pCPT-cGMP in DMSO. Dilute in Neurobasal media to final concentrations: 0, 10, 50, 100, 500 µM.

    • Critical: Maintain constant DMSO volume (0.1%) across all wells.

  • Incubation: Incubate for 24 hours at 37°C / 5% CO2.

  • Readout:

    • Morphology: Phase-contrast imaging (check for beading/blebbing).

    • Viability: Calcein-AM (Live) / EthD-1 (Dead) assay.

    • Data Analysis: Plot % Survival vs. Log[Concentration].

Protocol B: Specificity Check (The "Rp" Control)

Purpose: To confirm that effects are PKG-mediated and not off-target PKA effects.

  • Pre-treatment: Pre-incubate neurons with 10 µM Rp-8-pCPT-cGMPS (PKG inhibitor) for 30 minutes.

  • Agonist Addition: Add 50 µM 8-pCPT-cGMP (Agonist) to the same wells.

  • Logic:

    • If the effect (e.g., outgrowth) is blocked , the mechanism is PKG-dependent.

    • If the effect persists , it is likely an off-target effect (PKA or non-specific toxicity).

Part 5: Troubleshooting Workflow Diagram

Troubleshooting Start Observation: Cell Toxicity / Death CheckConc Check Concentration Start->CheckConc Decision1 Is Conc > 100 µM? CheckConc->Decision1 CheckDMSO Check Vehicle (DMSO) Decision2 Is DMSO > 0.1%? CheckDMSO->Decision2 RunControls Run Specificity Controls Action3 Use Rp-Isomer (Inhibitor) RunControls->Action3 Decision1->CheckDMSO No Action1 Reduce to 10-50 µM Decision1->Action1 Yes Decision2->RunControls No Action2 Dilute Stock Further Decision2->Action2 Yes Result Distinguish PKG Effect from Toxicity Action3->Result

Caption: Decision tree for troubleshooting 8-pCPT-cGMP induced toxicity in neuronal cultures.

References
  • Son, H., et al. (1998). "Late-phase long-term potentiation generated by a modified cGMP analog in hippocampal slices." Learning & Memory. (Demonstrates the superior permeability and specificity of 8-pCPT-cGMP compared to 8-Br-cGMP).

  • Wang, X., & Robinson, P. J. (1997). "Cyclic GMP-dependent protein kinase and cellular signaling in the nervous system."[4] Journal of Neurochemistry. (Defines the selectivity profile of 8-pCPT-cGMP for PKG vs PKA).

  • Butt, E., et al. (1994). "cAMP- and cGMP-dependent protein kinase antagonists." European Journal of Biochemistry. (Describes the Rp-8-pCPT-cGMPS inhibitor control).

  • Urushitani, M., et al. (2000). "Neuroprotective effect of cyclic GMP against radical-induced toxicity in cultured spinal motor neurons."[5] Journal of Neuroscience Research. (Provides evidence for the anti-apoptotic window of cGMP analogs).

  • Shelly, M., et al. (2010). "Local and long-range reciprocal regulation of cAMP and cGMP in axon/dendrite formation." Science. (Key paper using 8-pCPT-cGMP to induce neurite outgrowth/polarity).

Sources

handling light-sensitive cGMP analogs in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Light-Sensitive cGMP Analogs

Welcome to the Advanced Signaling Reagents Support Hub. Subject: Technical Guide for Handling, Storage, and Troubleshooting of Light-Sensitive & Caged cGMP Analogs. Ticket ID: #cGMP-PROTO-001 Assigned Specialist: Senior Application Scientist, Cell Signaling Division.

Introduction: The Stability-Sensitivity Paradox

Researchers often underestimate the physicochemical volatility of cyclic nucleotide analogs. While modified analogs like 8-Br-cGMP or 8-pCPT-cGMP are chemically engineered for resistance against phosphodiesterases (PDEs), their stability ends where photon exposure begins.

This is particularly critical for "Caged" cGMP analogs (e.g., NPE-caged cGMP or DMNB-caged cGMP). These molecules are designed with a photolabile protecting group that renders them biologically inert until "uncaged" by UV light. Accidental exposure to ambient blue/UV light during preparation will prematurely release active cGMP, ruining the temporal resolution of your experiment and causing high background noise.

This guide provides a rigorous, field-proven workflow to maintain the integrity of these reagents.

Part 1: Storage & Preparation (The "Before" Phase)

Q: How should I store the lyophilized powder versus the reconstituted solution?

A: Stability is a function of state (solid vs. liquid) and temperature.

  • Lyophilized Powder: Store at -20°C in a desiccated environment. These analogs are hygroscopic; moisture is a catalyst for hydrolysis.

  • Reconstituted Stock: Aliquot immediately. Avoid repeated freeze-thaw cycles.

    • Standard Analogs (e.g., 8-Br-cGMP): Stable at -20°C for months.

    • Caged Analogs: Store at -80°C, strictly protected from light (wrap tubes in aluminum foil).

Q: What is the optimal solvent for reconstitution?

A: This depends on the lipophilicity of the analog.

  • Hydrophilic (e.g., cGMP, 8-Br-cGMP): Soluble in water or aqueous buffers (PBS, HEPES).

  • Lipophilic (e.g., 8-pCPT-cGMP): These are membrane-permeable but have lower aqueous solubility.[1]

    • Recommendation: Prepare a 100x Master Stock in DMSO .

    • Why: DMSO prevents precipitation at high concentrations and ensures sterility. Dilute into aqueous media only immediately before use.

Visual Workflow: Storage & Reconstitution Logic

StorageWorkflow Start Received cGMP Analog StateCheck Physical State? Start->StateCheck Lyophilized Lyophilized Powder StateCheck->Lyophilized Solution In Solution StateCheck->Solution StorageSolid Store -20°C + Desiccant (Protect from Light) Lyophilized->StorageSolid Reconstitution Reconstitution Strategy Lyophilized->Reconstitution When needed Aliquot Aliquot & Foil Wrap Solution->Aliquot TypeCheck Analog Type? Reconstitution->TypeCheck Hydrophilic Hydrophilic (e.g., 8-Br-cGMP) TypeCheck->Hydrophilic Lipophilic Lipophilic (e.g., 8-pCPT-cGMP) TypeCheck->Lipophilic WaterBuffer Water or Buffer (PBS/HEPES) Hydrophilic->WaterBuffer DMSO 100% DMSO Stock (Avoid precipitation) Lipophilic->DMSO WaterBuffer->Aliquot DMSO->Aliquot DeepFreeze Store -80°C Aliquot->DeepFreeze

Figure 1: Decision tree for the proper storage and reconstitution of cGMP analogs to prevent hydrolysis and photodegradation.

Part 2: Experimental Handling (The "During" Phase)

Q: Do I really need a darkroom for handling caged cGMP?

A: Not necessarily a pitch-black room, but you strictly need Safe Light Conditions .

  • The Mechanism: Caged compounds absorb UV light (300–360 nm) to cleave the caging group. However, standard fluorescent lab lights emit significant "spillover" energy in the blue/UV spectrum.

  • The Solution: Use Yellow or Red Filters (long-pass filters >400 nm) on all light sources.

    • Pro-Tip: If you don't have filtered lights, wrap your tubes and reservoirs in aluminum foil. Perform liquid handling in a hood with the lights off, using only ambient dim light from across the room.

Q: How do I calculate the incubation time for cell-permeable analogs?

A: Permeability is not instantaneous.

  • 8-pCPT-cGMP: Highly lipophilic.[1] Reaches equilibrium in 10–30 minutes at 37°C.

  • 8-Br-cGMP: Less permeable. May require 30–60 minutes or higher concentrations (100 µM – 1 mM) to achieve comparable intracellular levels.

  • Warning: Extended incubation (>2 hours) with high concentrations of DMSO-dissolved analogs can induce cytotoxicity unrelated to cGMP signaling. Always run a DMSO-only vehicle control.

Protocol: "Safe-Light" Handling for Caged Compounds
  • Environment Prep: Turn off biosafety cabinet UV lights. Switch room lighting to Red/Yellow LED mode or use amber light shields.

  • Equilibration: Bring the frozen stock aliquot to room temperature in the dark (keep it wrapped in foil).

  • Dilution:

    • Prepare your experimental buffer.

    • Add the caged analog to the buffer immediately before application.

    • Critical: Do not vortex vigorously; gentle inversion is preferred to minimize aerosolization and surface adhesion.

  • Application: Apply to cells/tissue. Keep the incubation chamber dark (cover with a light-tight box).

  • Activation (The Experiment): Use a flash lamp or laser (e.g., 355 nm or 405 nm) to uncage the molecule at the precise experimental moment.

Part 3: Troubleshooting & QC (The "After" Phase)

Q: My cells are showing a response before I even flash the UV light. Why?

A: This is the classic signature of Premature Photolysis .

  • Diagnosis: Your "caged" compound is no longer fully caged. It likely degraded during handling.

  • Test: Run an HPLC analysis of your stock solution. You will see a shift in retention time corresponding to free cGMP.

  • Immediate Fix: Discard the aliquot. Ensure all future handling occurs under yellow safety lights.

Q: I see precipitation when I add the analog to my bath solution.

A: This is a Solubility Mismatch .

  • Cause: Adding a high-concentration DMSO stock (e.g., 100 mM) directly to a cold aqueous buffer can cause "shock precipitation" of lipophilic analogs like 8-pCPT-cGMP.

  • Fix:

    • Warm the buffer to 37°C before addition.

    • Perform an intermediate dilution (e.g., 1:10 in buffer) before the final addition.

    • Vortex the intermediate dilution immediately.

Troubleshooting Matrix
SymptomProbable CauseVerification MethodCorrective Action
High Background Activity Premature Photolysis (Caged Analogs)HPLC (Check for free cGMP peak)Use fresh aliquot; strictly enforce yellow light rules.
No Response to Flash Inefficient UncagingUV/Vis Spec (Check Abs at 350nm)Increase flash intensity or duration; check laser alignment.
Inconsistent Data Hydrolysis by PDEsUse PDE Inhibitors (IBMX)Add IBMX (100 µM) to buffer to block endogenous breakdown.
Precipitation "Shock" InsolubilityVisual Inspection (Turbidity)Dilute stock in steps; warm buffers; limit final DMSO < 0.1%.
Loss of Potency Moisture ContaminationCheck Desiccant ColorStore powder in a sealed desiccator; do not open cold vials.

Part 4: Advanced Mechanism Visualization

Understanding the photolysis pathway is crucial for designing the timing of your experiment. The "uncaging" is a chemical cleavage event that releases the active cGMP and a byproduct (often a nitroso-ketone).

PhotolysisMechanism Caged Caged cGMP (Biologically Inert) Flash UV Flash (300-360 nm) Caged->Flash Absorbs Photon Excited Excited State Intermediate Flash->Excited < 1 ms Cleavage Photochemical Cleavage Excited->Cleavage FreecGMP Active cGMP (Binds CNG Channels/PKG) Cleavage->FreecGMP Release Byproduct Nitroso Byproduct (Inert/Wash away) Cleavage->Byproduct

Figure 2: The photolytic mechanism of caged cGMP. Note that the uncaging rate is fast (< 1 ms), allowing for high-temporal-resolution studies of signaling kinetics.

References

  • Biolog Life Science Institute. Technical Information: 8-pCPT-cGMP. Detailed solubility and stability data for lipophilic cGMP analogs. Link

  • Hagen, V., et al. (1996). Caged Compounds of Hydrolysis-Resistant Analogues of cAMP and cGMP. Biochemistry (ACS). Describes the synthesis and photolysis kinetics of caged 8-Br-cGMP. Link

  • Kramer, R. H., & Tibbs, G. R. (1996). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Methods in Enzymology. Fundamental guide on designing flash photolysis experiments. Link

  • Sigma-Aldrich (Merck). HPLC Troubleshooting Guide. General protocols for detecting degradation peaks in nucleotide samples. Link

  • National Institutes of Health (NIH). Stability Studies Needed to Define the Handling and Transport Conditions. Guidelines on temperature and light excursions for sensitive reagents.[2] Link

Sources

Technical Support Center: Verifying 8-pCPT-cGMP Purity via HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP). This document is designed for researchers, scientists, and drug development professionals who require a robust, reliable High-Performance Liquid Chromatography (HPLC) method to verify the purity and stability of this critical cell-permeable cGMP analog.

As a potent and selective activator of cGMP-dependent protein kinase (PKG), the purity of 8-pCPT-cGMP is paramount to ensure the validity of experimental results[1][2]. This guide provides a foundational HPLC protocol, a comprehensive troubleshooting manual in a direct question-and-answer format, and essential FAQs to address common challenges encountered in the laboratory.

Part 1: Foundational HPLC Protocol for 8-pCPT-cGMP Purity Analysis

This section details a validated, stability-indicating reversed-phase HPLC (RP-HPLC) method. A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients, which is crucial for regulatory compliance and data integrity[3][4].

Step-by-Step Experimental Protocol
  • Reagent and Sample Preparation:

    • Mobile Phase A (Aqueous): Prepare a 25 mM potassium dihydrogen phosphate buffer. Adjust the pH to 6.0 with a dilute potassium hydroxide solution. Filter through a 0.22 µm membrane filter and degas thoroughly.

    • Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter through a 0.22 µm membrane filter and degas.

    • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v). This ensures solvent compatibility and good peak shape.

    • Standard Solution: Accurately weigh and dissolve 8-pCPT-cGMP reference standard in the diluent to a final concentration of approximately 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) using the diluent. Ensure the sample is fully dissolved; sonication may be used if necessary. Filter the final solution through a 0.45 µm syringe filter before injection[5].

  • Chromatographic Conditions: The following conditions provide a robust starting point. Adjustments may be permissible within the guidelines outlined by USP General Chapter <621> Chromatography, provided system suitability is met[6][7].

    ParameterRecommended SettingCausality and Rationale
    HPLC System Any standard HPLC or UHPLC system with a UV detectorThe method is transferable across platforms, but system gradient delay volumes should be considered when transferring between HPLC and UHPLC systems[8].
    Column C18, 250 mm x 4.6 mm, 5 µm particle sizeC18 (octadecylsilane) is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for cyclic nucleotides like 8-pCPT-cGMP[9][10].
    Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability and reproducibility.
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
    Detection UV at 276 nmThis is the absorbance maximum for 8-pCPT-cGMP, providing optimal sensitivity[11].
    Injection Vol. 10 µLA small injection volume minimizes potential peak distortion from solvent effects.
    Gradient Elution See table belowA gradient is essential for a stability-indicating method, ensuring that early-eluting polar impurities and late-eluting non-polar degradants are resolved from the main analyte peak[12].

    Gradient Elution Program:

    Time (minutes) % Mobile Phase A (Buffer) % Mobile Phase B (Acetonitrile)
    0.0 95 5
    20.0 60 40
    25.0 60 40
    26.0 95 5

    | 35.0 | 95 | 5 |

  • System Suitability Testing (SST): Before analyzing any samples, the system's performance must be verified. This is a non-negotiable step in any regulated analysis[8]. Inject the standard solution five or six times and evaluate the following parameters.

    SST ParameterAcceptance CriteriaWhy It's Important
    Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A high tailing factor can indicate undesirable secondary interactions with the stationary phase, affecting integration accuracy.
    Theoretical Plates (N) N ≥ 2000Measures column efficiency. A high plate count indicates sharp, narrow peaks, which are essential for resolving closely eluting impurities.
    RSD of Peak Area ≤ 1.0% for n≥5 injectionsMeasures the precision of the injector and detector. This ensures that the system is delivering and measuring reproducible amounts of the analyte[13].
    RSD of Retention Time ≤ 1.0% for n≥5 injectionsMeasures the stability of the pump and mobile phase composition, ensuring consistent peak identification.
  • Data Analysis and Purity Calculation:

    • Identification: The principal peak in the sample chromatogram should have the same retention time as the 8-pCPT-cGMP reference standard.

    • Purity Calculation: Calculate the purity using the area percent method. Purity (%) = (Area of 8-pCPT-cGMP Peak / Total Area of All Peaks) x 100

    • Disregard peaks from the blank and any peaks below the limit of quantification (typically < 0.05%).

Part 2: Troubleshooting Guide (Q&A Format)

HPLC issues can be frustrating, but a systematic approach can resolve most problems. Common issues are often traced back to basic system components or preparation steps[14][15].

dot

HPLCTroubleshootingWorkflow cluster_prep Phase 1: Preparation & System Checks cluster_isolate Phase 2: Isolate the Component cluster_solve Phase 3: Resolve the Issue Start Problem Observed (e.g., RT Shift, Poor Peak Shape) CheckMobilePhase Verify Mobile Phase: - Correct Composition? - Freshly Prepared? - Degassed? Start->CheckMobilePhase CheckSystem Check HPLC System: - Leaks? - Correct Flow Rate? - Stable Temperature? CheckMobilePhase->CheckSystem IsolateColumn Isolate Column: - Replace with union. - Pressure normal? CheckSystem->IsolateColumn IsolateDetector Review Detector Data: - Baseline Noise? - Lamp Energy OK? IsolateColumn->IsolateDetector FixLeak Fix Leak / Purge Pump IsolateColumn->FixLeak Low Pressure FlushColumn Flush or Replace Column IsolateColumn->FlushColumn High Pressure CleanDetector Clean Detector Cell IsolateDetector->CleanDetector Noisy Baseline End System Ready FixLeak->End FlushColumn->End CleanDetector->End

Caption: A logical workflow for systematic HPLC troubleshooting.

Q1: My retention times are drifting or shifting significantly between injections. What is the cause?

A: Unstable retention times are a common problem, typically pointing to issues with the mobile phase or the pumping system.

  • Step 1: Check the Mobile Phase. Has the mobile phase been on the system for a long time? Volatile components like acetonitrile can evaporate, changing the solvent composition and affecting retention. Is the aqueous buffer prone to microbial growth? Always use freshly prepared mobile phase.

  • Step 2: Ensure Proper Mixing and Degassing. If you are using an online mixer, ensure it is functioning correctly. Inadequately degassed mobile phase can lead to bubble formation in the pump heads, causing pressure fluctuations and retention time shifts. Purge the system thoroughly[16].

  • Step 3: Verify Column Temperature. Is the column oven on and set to the correct temperature? A fluctuating column temperature will directly impact retention times.

  • Step 4: Check for Leaks. Perform a visual inspection of all fittings from the pump to the detector. A small, undetected leak will alter the flow rate and system pressure, leading to inconsistent retention[15].

  • Step 5: Assess Column Equilibration. Has the column been sufficiently equilibrated with the starting mobile phase conditions before the first injection? A stable baseline is a good indicator of equilibration. For gradient methods, allow at least 10-15 column volumes for re-equilibration between runs.

Q2: The main 8-pCPT-cGMP peak is tailing or showing fronting. How can I improve the peak shape?

A: Poor peak shape compromises integration accuracy and can hide small, co-eluting impurities.

  • For Tailing Peaks:

    • Check Sample Solvent: Is the sample dissolved in a solvent stronger than the initial mobile phase? This can cause peak distortion. Ideally, the sample diluent should be the same as, or weaker than, the initial mobile phase[17].

    • Suspect Secondary Interactions: Peak tailing, especially for basic compounds, can occur due to interaction with acidic silanol groups on the silica packing. Ensure the mobile phase pH is appropriate. Sometimes, using a column with end-capping or a different stationary phase chemistry can resolve this.

    • Rule out Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing. Try injecting a 1:10 dilution of your sample. If the peak shape improves, you are likely overloading the column.

    • Check for Column Void/Contamination: A void at the head of the column or contamination can create alternative flow paths, causing tailing. Try reversing and flushing the column (if the manufacturer permits) or replace it.

  • For Fronting Peaks:

    • Fronting is less common but is often a clear sign of column overload or a partially blocked frit. Follow the same diagnostic steps for column overload and contamination as described for tailing.

Q3: My system backpressure is abnormally high or low. What should I do?

A: System pressure is the primary diagnostic tool for the health of your HPLC system.

  • High Pressure:

    • Isolate the Problem: Systematically disconnect components starting from the detector and working backward towards the pump. First, disconnect the column and replace it with a zero-dead-volume union. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is likely in the injector or connecting tubing.

    • Column Blockage: A blocked inlet frit is the most common cause. Try back-flushing the column with a strong solvent. If this fails, the column may need to be replaced. Always filter your samples to prevent this[17].

    • System Blockage: If the pressure remains high without the column, a tube or the injector sample loop may be blocked.

  • Low or Fluctuating Pressure:

    • Check for Leaks: This is the most probable cause. Carefully inspect every fitting. Even a tiny drop can cause significant pressure issues[15].

    • Air in the Pump: Air bubbles in the pump heads will prevent them from delivering solvent effectively. Degas your mobile phase and purge the pump on all solvent lines[16].

    • Faulty Check Valves: Pump check valves can become stuck or dirty, especially with buffered mobile phases. Sonication in isopropanol can often clean them, but they may require replacement.

Q4: I'm seeing extraneous "ghost" peaks in my chromatogram. Where are they coming from?

A: Ghost peaks are peaks that appear in your chromatogram but are not present in your sample.

  • Check Your Blank: Inject your diluent (blank). If the ghost peak is present, it is coming from the diluent, the mobile phase, or system carryover.

  • Identify Carryover: Is the ghost peak's retention time similar to the main peak from a previous, more concentrated injection? This indicates carryover from the injector. Implement a robust needle wash protocol using a strong solvent.

  • Contaminated Mobile Phase: Use only high-purity, HPLC-grade solvents and fresh, high-purity water (18.2 MΩ·cm). Contaminants in the mobile phase can accumulate on the column during equilibration and elute as a peak during the gradient.

  • Sample Contamination: Ensure all glassware is scrupulously clean. Leachates from plastic tubes or well plates can also appear as ghost peaks.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of 8-pCPT-cGMP, and how does this method account for them?

A: 8-pCPT-cGMP has several potential degradation pathways that a stability-indicating method must be able to resolve. Forced degradation studies are typically performed by exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate these potential impurities[18][19].

  • Likely Degradants:

    • Hydrolysis of the Cyclic Phosphate: The 3',5'-cyclic phosphate ring can be hydrolyzed to form the 3'-GMP or 5'-GMP monophosphate, which are inactive.

    • Cleavage of the Thioether Bond: The bond connecting the chlorophenyl group to the guanosine ring can be cleaved, potentially resulting in 8-mercapto-cGMP and other related species.

    • Deamidation/Oxidation: While less common for this specific moiety, degradation of the guanine base itself is possible under harsh oxidative or pH conditions[20].

  • Method Specificity: The gradient elution method described is designed to separate these potential degradants. The more polar hydrolysis products will elute earlier than the parent compound, while other degradants may be more or less retained. Method validation, as per ICH Q2(R2) guidelines, would involve "spiking" the sample with known impurities or using stressed samples to prove that all degradant peaks are baseline-resolved from the main 8-pCPT-cGMP peak.

dot

ForcedDegradation cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Degradants Mixture of Degradation Products Acid->Degradants Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Base->Degradants Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Degradants Thermal Thermal (e.g., 80°C, solid) Thermal->Degradants Photo Photolytic (e.g., UV/Vis light) Photo->Degradants Analyte 8-pCPT-cGMP (Drug Substance) Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo HPLC Inject into Validated Stability-Indicating HPLC Method Degradants->HPLC Result Peak Purity & Mass Balance Assessment HPLC->Result

Caption: Workflow for a forced degradation study.

Q2: My 8-pCPT-cGMP is the triethylamine (TEA) salt form. Does this affect the analysis?

A: Yes, it can. The triethylamine is a counter-ion and is very basic. When injected, it can interfere with the chromatography, often causing peak tailing due to its interaction with residual silanols on the column. The phosphate buffer in the mobile phase (pH 6.0) is designed to control the pH at the point of injection and during separation, which should mitigate most of these effects. If you still experience issues, consider a slightly lower pH for the mobile phase (e.g., pH 5.5) to ensure the TEA is fully protonated and interacts less with the stationary phase.

Q3: How often should I replace my HPLC column?

A: There is no fixed schedule; column lifetime depends on usage, sample cleanliness, and mobile phase aggressiveness. Monitor the column's performance via system suitability testing. You should replace the column when you can no longer meet the SST criteria, specifically:

  • When system backpressure increases beyond the acceptable limit and cannot be resolved by flushing.

  • When peak shape (tailing factor) degrades permanently.

  • When resolution between the main peak and a critical impurity is lost.

Using a guard column and always filtering samples and mobile phases are the best ways to extend column life.

Q4: Can I use a different C18 column than the one specified?

A: Yes, but with caution. While many columns are labeled "C18," their selectivity can differ significantly due to variations in silica purity, particle size, pore size, carbon load, and end-capping technology. According to USP <621>, you can make adjustments to column length, particle size, and inner diameter within specified limits without full revalidation, provided system suitability criteria are met[7][21]. However, changing the column manufacturer or brand is a more significant change. If you switch to a different brand of C18 column, you must verify that the retention order and resolution of critical peaks are maintained and that all SST parameters pass. A brief re-validation may be necessary depending on your laboratory's quality system[22].

References
  • Butt, E., van Bemmelen, M., Fischer, L., Walter, U., & Jastorff, B. (1990). Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP. PubMed. [Link]

  • Butt, E., Pohler, D., Genieser, H. G., & Jastorff, B. (1994). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor. PubMed. [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]

  • My, P. T., et al. (2009). 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties. PubMed Central. [Link]

  • My, P. T., et al. (2009). 8-pCPT-cGMP stimulates alphabetagamma-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties. PubMed. [Link]

  • Dong, M. W. (2021). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]

  • BIOLOG Life Science Institute. (n.d.). 8-pCPT-cGMP. BIOLOG. [Link]

  • Petrova, O. E., & Sauer, K. (2017). High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP. PubMed. [Link]

  • United States Pharmacopeia. (2022). 〈621〉 CHROMATOGRAPHY. USP. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Pharmaguideline. [Link]

  • iChromatography. (2022). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. iChromatography. [Link]

  • CEC. (2018). HPLC- Method Development and Validation. YouTube. [Link]

  • BIOLOG Life Science Institute. (n.d.). 8-pCPT-PET-cGMP. BIOLOG. [Link]

  • Bähre, H., & Kaever, V. (2017). Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS. Request PDF. [Link]

  • Kumar, A., et al. (2019). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. ResearchGate. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • BIOLOG Life Science Institute. (n.d.). 8-pCPT-2'-O-Me-cGMP. BIOLOG. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Bähre, H., & Kaever, V. (2017). Identification and Quantification of Cyclic Di-Guanosine Monophosphate and Its Linear Metabolites by Reversed-Phase LC-MS/MS. PubMed. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. USP. [Link]

  • Labcompare. (2023). Troubleshooting Common HPLC Issues. Labcompare. [Link]

  • Agilent. (n.d.). Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Agilent. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Singh, S., & Handa, T. (2013). Forced degradation and impurity profiling. ScienceDirect. [Link]

  • Zhang, Y., et al. (2017). Simultaneous quantification of GMP, AMP, cyclic GMP and cyclic AMP by liquid chromatography coupled to tandem mass spectrometry. ResearchGate. [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics. Science.gov. [Link]

  • Triclinic Labs. (n.d.). Analytical Method Development, Validation, cGMP Release Testing Services. Triclinic Labs. [Link]

  • Płotka-Wasylka, J., et al. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]

  • Wang, W., et al. (2023). Comprehensive Forced Degradation Study Revealing Diverse Chemical and Physical Degradation Pathways of AAV8. ResearchGate. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Phenomenex. [Link]

  • GMP Compliance. (2018). Revised FDA Guidance on the validation of analytical methods. gmp-compliance.org. [Link]

  • Phenomenex. (n.d.). Pharmaceutical Industry. Phenomenex. [Link]

  • Al-Assi, A., et al. (2013). Orthogonal HPLC Methods for Quantitating Related Substances and Degradation Products of Pramlintide. Request PDF. [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Scribd. [Link]

  • BIOLOG Life Science Institute. (n.d.). Rp-8-pCPT-cGMPS. BIOLOG. [Link]

  • Pharma growth Hub. (2022). How to use USP General Chapter 621 (Chromatography)? YouTube. [Link]

  • Taylor & Francis Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Taylor & Francis Online. [Link]

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Validation & Comparative

A Researcher's Guide to Validating PKG Signaling: Using Rp-8-pCPT-cGMPS as a Negative Control for 8-pCPT-cGMP

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling, attributing a biological effect to a specific pathway requires rigorous validation. The cyclic guanosine monophosphate (cGMP) pathway, a critical regulator of cardiovascular, neural, and metabolic functions, is a prime example.[1] While potent activators allow us to probe the consequences of turning a pathway "on," true scientific certainty comes from demonstrating that we can specifically turn it "off."

This guide provides an in-depth comparison of two indispensable chemical tools: the potent cGMP-dependent protein kinase (PKG) activator, 8-pCPT-cGMP , and its corresponding antagonist, Rp-8-pCPT-cGMPS . We will explore the mechanistic rationale for using Rp-8-pCPT-cGMPS as a negative control and provide a self-validating experimental framework to confirm that an observed cellular response is, indeed, mediated by PKG.

The Agonist and the Antagonist: Understanding the Tools of the Trade

The cGMP signaling cascade is initiated by the synthesis of cGMP, which then acts as a second messenger to activate its primary effector, PKG.[2][3] PKG, a serine/threonine kinase, subsequently phosphorylates a host of downstream proteins, orchestrating a wide array of cellular responses.[4] To study this pathway, researchers rely on analogs of cGMP that have been chemically modified for enhanced utility.

The Activator: 8-pCPT-cGMP

8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) is a widely used experimental agonist of PKG. Its chemical structure confers two critical advantages over native cGMP:

  • High Lipophilicity : The addition of the chlorophenylthio group at the 8th position makes the molecule significantly more membrane-permeant, allowing it to readily enter intact cells and activate its intracellular target.[5]

  • Resistance to Phosphodiesterases (PDEs) : This modification also protects the cyclic phosphate ring from degradation by PDEs, ensuring a more sustained and potent activation of PKG.[5]

These properties make 8-pCPT-cGMP a powerful tool for inducing and studying PKG-dependent physiological effects.

The Negative Control: Rp-8-pCPT-cGMPS

To prove that the effects observed with 8-pCPT-cGMP are specifically due to PKG activation, a selective inhibitor is essential. (Rp)-8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate (Rp-8-pCPT-cGMPS) is the gold-standard antagonist for this purpose. It is a competitive inhibitor of PKG with an inhibitory constant (Ki) of approximately 0.5 µM.[6][7]

The key to its function lies in two structural modifications:

  • It retains the lipophilic 8-pCPT group, ensuring excellent cell membrane permeability.[6][8]

  • The substitution of a non-bridging oxygen with sulfur in the phosphate moiety (creating a phosphorothioate) in the "Rp" stereochemical configuration prevents the conformational change required for kinase activation. Instead, it occupies the cGMP binding site on PKG, competitively blocking the binding and action of activators like 8-pCPT-cGMP.[7]

Crucially, studies have shown that at concentrations effective for PKG inhibition, Rp-8-pCPT-cGMPS does not significantly inhibit cAMP-dependent protein kinase (PKA) or cGMP-regulated phosphodiesterases, underscoring its selectivity.[7]

Mechanism of Action at the Kinase Level

The interplay between 8-pCPT-cGMP and Rp-8-pCPT-cGMPS at the cGMP-binding site of PKG is a classic example of competitive agonism and antagonism.

G cluster_0 Scenario 1: PKG Activation cluster_1 Scenario 2: PKG Inhibition (Negative Control) PKG_A PKG (Inactive) cGMP Binding Pocket PKG_Active PKG (Active) Phosphorylates Substrates PKG_A->PKG_Active Conformational Change Agonist 8-pCPT-cGMP (Activator) Agonist->PKG_A:pocket Binds & Activates PKG_I PKG (Inactive) cGMP Binding Pocket PKG_Blocked PKG (Remains Inactive) Binding Site Occupied Antagonist Rp-8-pCPT-cGMPS (Inhibitor) Antagonist->PKG_I:pocket Binds & Inhibits Agonist_B 8-pCPT-cGMP Agonist_B->PKG_Blocked Binding Blocked

Competitive interaction at the PKG binding site.

Comparative Overview

A direct comparison highlights the complementary nature of these two compounds, making them an ideal pair for validating experimental hypotheses.

Feature8-pCPT-cGMPRp-8-pCPT-cGMPS
Primary Action PKG Activator (Agonist)Competitive PKG Inhibitor (Antagonist)
Primary Target cGMP-binding site on PKGcGMP-binding site on PKG
Potency Potent activatorPotent inhibitor (Ki ≈ 0.5 µM)[7]
Membrane Permeability HighHigh[6]
PDE Resistance High[5]High[9]
Selectivity Activates PKG I & II, cGMP-gated channels[5][10]Inhibits PKG I & II; less effect on PKA/PDEs[7][11]
Experimental Role To induce a PKG-mediated responseTo block the induced response, confirming PKG's role

Experimental Protocol: A Self-Validating Western Blot Assay

The most direct way to confirm PKG activation is to measure the phosphorylation of a known downstream substrate. Vasodilator-stimulated phosphoprotein (VASP) is an excellent biomarker for this purpose.[12] PKG phosphorylates VASP at serine 239 (Ser239) and serine 157 (Ser157).[13] This phosphorylation event can be reliably detected by Western blot using phospho-specific antibodies and is often accompanied by a characteristic electrophoretic mobility shift (the phosphorylated form runs slower, appearing at a higher molecular weight).[13]

This protocol describes a self-validating system. The expected outcome is that 8-pCPT-cGMP will induce VASP phosphorylation, and this induction will be prevented by pre-treatment with Rp-8-pCPT-cGMPS, thereby validating the pathway.

Workflow for VASP Phosphorylation Assay

G cluster_antibodies Primary Antibodies arrow arrow A 1. Cell Seeding & Culture (e.g., Human Platelets, Stromal Cells) B 2. Experimental Treatments (See Table Below) A->B C 3. Cell Lysis (RIPA buffer with phosphatase/protease inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Separate proteins by size) D->E F 6. Western Blot Transfer (Transfer to PVDF membrane) E->F G 7. Immunoblotting (Probe with antibodies) F->G H 8. Imaging & Analysis (Quantify band intensity) G->H Ab1 Anti-phospho-VASP (Ser239) Ab2 Anti-Total VASP (Loading Control)

Experimental workflow for validating PKG activity.
Step-by-Step Methodology

1. Cell Preparation:

  • Culture your cells of interest (e.g., human prostatic stromal cells, vascular smooth muscle cells) to approximately 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal kinase activity.

2. Treatment Groups:

  • The causality of your observations rests on these carefully designed controls. Prepare treatments as follows (suggested concentrations may require optimization for your specific cell type):

GroupPre-treatment (30 min)Treatment (15-30 min)Rationale
1. Control Vehicle (e.g., DMSO)Vehicle (e.g., media)Establishes baseline VASP phosphorylation.
2. Activator Vehicle100 µM 8-pCPT-cGMPTests for induction of PKG activity.
3. Inhibitor 30 µM Rp-8-pCPT-cGMPSVehicleAssesses if the inhibitor alone has any effect.
4. Validation 30 µM Rp-8-pCPT-cGMPS100 µM 8-pCPT-cGMPCrucial Test: Determines if inhibition is specific to the activated pathway.

3. Cell Lysis:

  • After treatment, immediately place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.

4. Protein Analysis:

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins via SDS-PAGE (a 10% gel is typically appropriate for VASP, which runs at 46-50 kDa).[13]

  • Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).

  • Incubate the membrane overnight at 4°C with a primary antibody against phospho-VASP (Ser239).

  • Wash the membrane thoroughly with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Crucial for Trustworthiness: Strip the membrane and re-probe with an antibody for total VASP to confirm equal protein loading across all lanes.

Expected Results and Interpretation
  • Lane 1 (Control): Low to undetectable phospho-VASP signal.

  • Lane 2 (Activator): Strong phospho-VASP signal, indicating successful PKG activation by 8-pCPT-cGMP. A slight upward shift in the band's position may be visible compared to total VASP.[13]

  • Lane 3 (Inhibitor): Signal should be similar to the control, showing the inhibitor does not affect basal phosphorylation.

  • Lane 4 (Validation): Phospho-VASP signal should be significantly reduced or completely absent compared to Lane 2. This result provides strong evidence that the effect of 8-pCPT-cGMP is mediated through PKG.

Potential Pitfalls and Advanced Considerations

  • Off-Target Effects: While highly selective, at very high concentrations both compounds could have off-target effects. 8-pCPT-cGMP has been shown to activate epithelial sodium channels (ENaC), and Rp-8-pCPT-cGMPS can activate retinal cGMP-gated channels.[9][14] Performing dose-response curves is critical to identify the optimal concentration window.

  • Incomplete Inhibition: If the validation group (Group 4) still shows significant phosphorylation, consider increasing the concentration of Rp-8-pCPT-cGMPS or extending the pre-incubation time.

  • Cell Type Variability: The efficacy of these compounds can vary between cell types due to differences in membrane composition and endogenous PDE activity. Always optimize concentrations for your specific model system.

Conclusion

The judicious use of a potent activator like 8-pCPT-cGMP in tandem with its specific, competitive inhibitor Rp-8-pCPT-cGMPS is fundamental to producing robust and credible research in the field of cGMP signaling. This agonist/antagonist pairing allows researchers to move beyond correlation to establish causality, ensuring that observed biological phenomena are correctly attributed to the activation of PKG. The self-validating experimental design presented here provides a clear framework for achieving this high standard of scientific rigor.

References

  • Butt, E., van Bemmelen, M., Fischer, L., Walter, U., & Jastorff, B. (1994). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor. European Journal of Pharmacology: Molecular Pharmacology Section, 269(2), 265–268. Retrieved from [Link]

  • Michaely, P., Sette, C., & Conti, M. (2015). Effect of Rp-8-pCPT-cGMPS and 8-pCPT-cGMP on retinal CNG channels... ResearchGate. Retrieved from [Link]

  • Singh, R. K., Reijerkerk, A., van der Wijk, T., Sips, P. Y., Deelman, L. E., & Schmidt, M. (2021). Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration. International Journal of Molecular Sciences, 22(3), 1106. Retrieved from [Link]

  • Wunder, F., Poppe, H., Steinke, T., & Stasch, J. P. (2018). cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function. Frontiers in Molecular Neuroscience, 11, 33. Retrieved from [Link]

  • Gerstner, A., Becirovic, E., & Biel, M. (2020). Similar Binding Modes of cGMP Analogues Limit Selectivity in Modulating Retinal CNG Channels via the Cyclic Nucleotide-Binding Domain. ACS Chemical Neuroscience, 11(20), 3335–3347. Retrieved from [Link]

  • Wikipedia. (2023). Cyclic guanosine monophosphate. Retrieved from [Link]

  • BIOLOG Life Science Institute. (n.d.). Rp-8-pCPT-cGMPS. Retrieved from [Link]

  • BIOLOG Life Science Institute. (n.d.). 8-pCPT-cGMP. Retrieved from [Link]

  • CUSABIO. (n.d.). cGMP-PKG signaling pathway. Retrieved from [Link]

  • Penna, C., Tullio, F., & Angelone, T. (2015). Activation of cGMP/Protein Kinase G Pathway in Postconditioned Myocardium Depends on Reduced Oxidative Stress and Preserved Endothelial Nitric Oxide Synthase Coupling. Journal of the American Heart Association, 4(6), e001964. Retrieved from [Link]

  • Zhou, Z., & Liu, X. (2009). 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties. American Journal of Physiology-Cell Physiology, 297(3), C717–C726. Retrieved from [Link]

  • Bhanot, P., & Govindasamy, K. (2021). Plasmodium falciparum cGMP-Dependent Protein Kinase – A Novel Chemotherapeutic Target. Frontiers in Cellular and Infection Microbiology, 11, 642838. Retrieved from [Link]

  • Nakamura, T., & Ako, J. (2022). Cyclic GMP and PKG Signaling in Heart Failure. Frontiers in Cardiovascular Medicine, 9, 887391. Retrieved from [Link]

  • Sirotkin, A. V., Makarevich, A. V., Genieser, H. G., Kotwica, J., & Hetenyi, L. (2000). Effect of four cGMP analogues with different mechanisms of action on hormone release by porcine ovarian granulosa cells in vitro. Experimental and Clinical Endocrinology & Diabetes, 108(3), 214–219. Retrieved from [Link]

  • Schlossmann, J., & Schinner, E. (2012). cGMP-Dependent Protein Kinase Inhibitors in Health and Disease. International Journal of Molecular Sciences, 13(10), 12890–12906. Retrieved from [Link]

  • Lindsay, S., O'Donnell, A., & Loughlin, K. R. (2007). Phosphorylation of the PKG substrate, vasodilator-stimulated phosphoprotein (VASP), in human cultured prostatic stromal cells. The Journal of Urology, 178(4 Pt 1), 1541–1546. Retrieved from [Link]

  • MacDougall, D. A., & Laver, D. R. (2018). Effect of protein kinase G (PKG) activation with 8-Br-cGMP on store... ResearchGate. Retrieved from [Link]

  • Pula, G., & Poole, A. W. (2008). Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets. The Biochemical journal, 411(2), 383–392. Retrieved from [Link]

  • Benz, P. M., & Blume, C. (2010). Regulation of VASP by phosphorylation: Consequences for cell migration. Cell Adhesion & Migration, 4(1), 58–63. Retrieved from [Link]

  • Singh, R. K., Reijerkerk, A., van der Wijk, T., Sips, P. Y., Deelman, L. E., & Schmidt, M. (2021). Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration. International Journal of Molecular Sciences, 22(3), 1106. Retrieved from [Link]

  • Török, M., & Török, T. L. (2006). Role of cGMP-PKG signaling in the protection of neonatal rat cardiac myocytes subjected to simulated ischemia/reoxygenation. Journal of Cardiovascular Pharmacology, 48(1), 1–7. Retrieved from [Link]

  • Wikipedia. (2023). Vasodilator-stimulated phosphoprotein. Retrieved from [Link]

  • Blume, C., & Benz, P. M. (2009). Differential VASP phosphorylation controls remodeling of the actin cytoskeleton. The Journal of cell science, 122(Pt 21), 3947–3957. Retrieved from [Link]

  • Lincoln, T. M., & Komalavilas, P. (2012). cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action. Handbook of experimental pharmacology, (211), 61–85. Retrieved from [Link]

Sources

Technical Guide: Validating PKG-Dependence with 8-pCPT-cGMP and KT5823

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" vs. The "False Negative" Trap[1]

In signal transduction research, validating a cGMP-dependent protein kinase (PKG) pathway requires more than a simple "add drug, observe effect" approach.[1][2] The combination of 8-pCPT-cGMP (activator) and KT5823 (inhibitor) has been a staple in literature for decades.[1][2]

However, modern pharmacological profiling reveals a critical dichotomy:

  • 8-pCPT-cGMP remains the gold standard for intact cell activation due to superior membrane permeability and specificity compared to older analogs like 8-Br-cGMP.[2]

  • KT5823 , conversely, is a high-risk tool in intact cells.[1][2] While potent in cell-free assays, it frequently fails to inhibit PKG in living cells due to ATP competition and serum binding, leading to false-negative results.[1][2]

This guide provides a rigorous, self-validating protocol to use these tools effectively, while explicitly comparing them against modern alternatives (e.g., DT-3, Rp-analogs) to ensure data integrity.

Mechanism of Action & Compound Profiling

To design a robust experiment, one must understand the molecular behavior of these compounds relative to their alternatives.[1][2]

The Signaling Pathway

The cGMP-PKG axis regulates vascular tone, platelet aggregation, and gene expression.[1] Specificity is the primary challenge, as cross-talk with PKA (cAMP-dependent protein kinase) is common.[1][2]

PKG_Pathway NO Nitric Oxide (NO) sGC sGC NO->sGC cGMP cGMP sGC->cGMP PKG PKG (cGK) cGMP->PKG Binds Regulatory Domain Substrate Substrate (e.g., VASP-Ser239) PKG->Substrate Phosphorylation pCPT 8-pCPT-cGMP (Activator) pCPT->PKG High Specificity Membrane Permeable KT KT5823 (ATP-Site Inhibitor) KT->PKG Competes w/ ATP (Weak in intact cells) DT3 DT-3 / Rp-Analogs (Alternative Inhibitors) DT3->PKG High Specificity

Caption: Figure 1. The cGMP-PKG signaling axis. 8-pCPT-cGMP mimics cGMP to activate PKG.[2] KT5823 targets the ATP-binding pocket, while newer alternatives (DT-3) target the substrate or cyclic nucleotide binding sites.[1][2][3]

Comparative Profiling: The Product vs. Alternatives

The following table contrasts the 8-pCPT/KT5823 pair against historical and modern alternatives.

Feature8-pCPT-cGMP (Recommended)8-Br-cGMP (Historical Alt)KT5823 (Traditional Inhibitor)DT-3 / Rp-8-pCPT-cGMPS (Modern Alt)
Role ActivatorActivatorInhibitorInhibitor
Permeability High (Lipophilic)Low/ModerateHighModerate (Rp-8-pCPT is high)
Specificity High (PKG >> PKA)Low (Activates PKA at high conc.)[1][2]Moderate (Hits PKC at 4µM)High (Peptide/Isomer specific)
Mechanism cGMP analog (resistant to PDE)cGMP analogATP-competitiveSubstrate competition / Antagonist
Key Limitation Can activate ENaC channels independently of PKGHydrolysis by some PDEs; PKA cross-talkIneffective in high ATP environments (intact cells) Cost; peptide stability
Verdict Preferred Agonist Obsolete for intact cellsUse with Caution Preferred Confirmation

Experimental Validation Strategy

To claim "PKG-dependence" using these tools, you must overcome the limitations of KT5823.[1][2] The following protocol uses a Self-Validating System : it requires the inhibitor to reverse the specific agonist's effect, confirmed by a molecular control.[1]

Phase 1: The Activation (Agonist)

Compound: 8-pCPT-cGMP (4-chlorophenylthio-cGMP) Target Concentration: 10 µM – 100 µM (Dose-response recommended)[1][2]

  • Preparation: Dissolve in water or buffer (highly soluble).[1][2] Avoid DMSO if possible to minimize solvent effects, though DMSO is compatible.[1][2]

  • Incubation: 15–30 minutes is typically sufficient for phosphorylation events (e.g., VASP Ser239).[1][2]

  • Why this works: 8-pCPT is highly lipophilic.[1][2] Unlike 8-Br-cGMP, it enters cells rapidly and resists hydrolysis by phosphodiesterases (PDEs), ensuring a sustained intracellular pool.[1][2]

Phase 2: The Inhibition (Antagonist Challenge)

Compound: KT5823 Target Concentration: 1 µM – 5 µM (Do not exceed 10 µM to avoid non-specific PKC inhibition).[1][2]

  • CRITICAL WARNING: KT5823 competes with ATP.[1][2][4] Intracellular ATP is millimolar (mM), while KT5823 is used at micromolar (µM).[1][2] In many cell types (e.g., platelets, mesangial cells), KT5823 fails to inhibit PKG effectively.[1][2][3][5]

  • The Protocol Fix:

    • Serum Starvation: Perform experiments in serum-free media. KT5823 binds albumin, which drastically reduces free drug concentration.[1][2]

    • Pre-incubation: Pre-treat cells with KT5823 for 30–60 minutes before adding 8-pCPT-cGMP.

    • The "Rescue" Check: If KT5823 fails to block 8-pCPT-cGMP effects, do not assume the effect is PKG-independent. You must verify with a distinct inhibitor class (e.g., Rp-8-pCPT-cGMPS at 50-100 µM or DT-3 peptide).[1][2]

Phase 3: The Readout (Western Blot)

Do not rely on phenotypic changes (e.g., cell shape) alone.[1][2] Use a phosphorylation marker.[1][2][3][6][7]

  • Primary Marker: Phospho-VASP (Ser239).[1][2] This is the specific site for PKG.[1][2]

  • Negative Control Marker: Phospho-VASP (Ser157).[1][2] This is primarily PKA-dependent.[1][2]

  • Interpretation: A true PKG effect should show high p-Ser239 and low p-Ser157.[1][2]

Visual Workflow: The Decision Tree

This logic flow ensures you do not publish false negatives or false positives.

Validation_Logic Start Start: Observed Effect X Step1 Add 8-pCPT-cGMP (50 µM) Start->Step1 Decision1 Does 8-pCPT mimic Effect X? Step1->Decision1 NotPKG STOP: Unlikely PKG dependent Decision1->NotPKG No Step2 Pre-treat with KT5823 (1 µM) then add 8-pCPT-cGMP Decision1->Step2 Yes Decision2 Does KT5823 block the effect? Step2->Decision2 Confirmed PROVISIONAL CONFIRMATION (PKG Dependent) Decision2->Confirmed Yes Suspect SUSPECT: False Negative (ATP Competition/Solubility) Decision2->Suspect No Step3 Validation Step: Use Rp-8-pCPT-cGMPS or siRNA Suspect->Step3 Step3->NotPKG Inhibitor Fails Step3->Confirmed Inhibitor Blocks

Caption: Figure 2. Experimental decision tree for validating PKG dependence. Note the "Suspect" branch for KT5823 failures, requiring secondary validation.

Expert Insights & Troubleshooting

Solubility & Storage
  • KT5823: Hydrophobic.[1][2] Dissolve in high-quality DMSO. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles as it precipitates easily.[1][2]

  • 8-pCPT-cGMP: Water-soluble.[2] far more stable than cAMP analogs.[1][2]

The "Off-Target" Pitfall of 8-pCPT

Be aware that 8-pCPT-cGMP can activate ENaC (Epithelial Sodium Channels) via a direct ligand interaction independent of PKG.[2] If your readout involves sodium transport or membrane potential, you must use a genetic knockdown of PKG (siRNA) to confirm the drug effect is kinase-mediated.[1][2]

Why not just use 8-Br-cGMP?

8-Br-cGMP requires concentrations of 1–5 mM to achieve what 8-pCPT achieves at 50 µM.[2] At mM concentrations, 8-Br-cGMP will cross-activate PKA, rendering your "specific" pathway validation invalid.[1][2]

References

  • Biolog Life Science Institute. 8-pCPT-cGMP: Technical Description and Specificity. [Link]

  • Burkhardt, M., et al. (2000). KT5823 inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells.[1][2] Journal of Biological Chemistry.[1][2] [Link]

  • Dostmann, W. R., et al. (2000). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor.[1][2] European Journal of Pharmacology.[1][2] [Link]

  • Taylor, M. S., et al. (2004). Inhibition of cGMP-dependent Protein Kinase by the Cell-Permeable Peptide DT-2 Reveals a Novel Mechanism of Vasoregulation.[1][2] Molecular Pharmacology.[1][2] [Link]

Sources

Precision Targeting of PKG Isoforms: The 8-pCPT-cGMP Selectivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-pCPT-cGMP Selectivity for PKG I vs PKG II Isoforms Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Isoform Challenge

In the study of the NO/cGMP signaling axis, distinguishing between cGMP-dependent protein kinase I (PKG I) and type II (PKG II) is a persistent experimental bottleneck. While both isoforms share structural homology, their subcellular localizations and physiological outputs differ radically—PKG I regulates smooth muscle relaxation and platelet inhibition, while PKG II drives intestinal secretion, bone growth, and renin release.

8-pCPT-cGMP (8-(4-Chlorophenylthio)-guanosine-3',5'-cyclic monophosphate) is widely marketed as a membrane-permeable, phosphodiesterase (PDE)-resistant cGMP analog. However, its utility extends beyond general activation. This guide defines the specific selectivity profile of 8-pCPT-cGMP, positioning it as the primary agonist for PKG II, particularly when contrasted with the PKG I-selective analog, PET-cGMP. [1]

The Selectivity Landscape: PKG I vs. PKG II

To achieve experimental rigor, one must move beyond "general activation" and exploit the kinetic biases of specific analogs. The following comparison establishes the hierarchy of selectivity.

Comparative Affinity Profile (

/

)
AnalogSelectivity BiasPKG II Affinity (

)
PKG I

/

Affinity (

)
Mechanism of Selectivity
8-pCPT-cGMP High PKG II 3.5 – 80 nM ~ 0.5 – 1.0

M
Fits the larger

5/

6 pocket in PKG II A-site.
PET-cGMP High PKG I > 4.0

M (Poor)
16 – 26 nM Forms unique

-

stacking with Arg285 in PKG I B-site.
8-Br-cGMP Moderate PKG II~ 25 nM~ 100 – 200 nMGeneral activator; lacks the steric bulk to drive high isoform discrimination.
Native cGMP Balanced40 – 360 nM100 – 150 nMRapidly hydrolyzed by PDEs; poor membrane permeability.

Key Insight: While 8-pCPT-cGMP can activate PKG I at micromolar concentrations, it is significantly more potent for PKG II.[1][2] Conversely, PET-cGMP (


-phenyl-1,

-etheno-8-bromo-cGMP) is the requisite negative control; if a cellular response is triggered by 8-pCPT-cGMP but not by PET-cGMP, it is strongly indicative of a PKG II-mediated pathway.
Structural Mechanism of Action

Understanding why 8-pCPT-cGMP favors PKG II is critical for defending experimental design in peer review.

  • The PKG II "Bulky Pocket": The cyclic nucleotide-binding (CNB) domain A of PKG II possesses a distinctively large hydrophobic pocket formed by the

    
    5 and 
    
    
    
    6 strands.[1] The para-chlorophenylthio (pCPT) moiety at the C8 position of the guanine ring is bulky and hydrophobic, fitting snugly into this expanded cavity.
  • The PKG I Exclusion: PKG I lacks this expanded pocket in its high-affinity sites, making the binding of the bulky 8-pCPT group sterically less favorable compared to the slimmer 8-Br or native cGMP.

  • The PET-cGMP Counter-Mechanism: PKG I contains a specific arginine residue (Arg285) in its B-site that is positioned to form a

    
    -stacking interaction with the etheno-phenyl ring of PET-cGMP.[1] PKG II lacks the geometry for this interaction, rendering PET-cGMP a poor activator of PKG II.
    

SelectivityMechanism Analog_8pCPT 8-pCPT-cGMP (Bulky C8-Moiety) Site_A_II CNB-A Site (PKG II) Expanded u03b25/u03b26 Pocket Analog_8pCPT->Site_A_II High Affinity Fit Site_B_I CNB-B Site (PKG I) Arg285 u03c0-Stacking Analog_8pCPT->Site_B_I Steric Clash / Low Affinity Analog_PET PET-cGMP (Etheno-Phenyl Ring) Analog_PET->Site_A_II Poor Binding Analog_PET->Site_B_I High Affinity u03c0-Stacking PKG_II PKG II Isoform (Membrane Bound) Response_II PKG II Activation (e.g., CFTR, Renin) PKG_II->Response_II PKG_I PKG I Isoform (Cytosolic) Response_I PKG I Activation (e.g., VASP, Relaxation) PKG_I->Response_I Site_A_II->PKG_II Site_B_I->PKG_I

Caption: Structural logic dictating the divergent binding affinities of 8-pCPT-cGMP and PET-cGMP for PKG isoforms.

Validated Experimental Protocols

To rigorously prove isoform involvement, use the following "Differential Activation" workflow.

Protocol A: Intact Cell Discrimination Assay

Objective: Determine if a physiological response (e.g., chloride secretion, gene expression) is driven by PKG I or PKG II.

Reagents:

  • Activator A (PKG II Bias): 8-pCPT-cGMP (10 – 50

    
    M)
    
  • Activator B (PKG I Bias): PET-cGMP (1 – 10

    
    M)
    
  • Inhibitor (Control): Rp-8-pCPT-cGMPS (Pan-PKG inhibitor)[3]

Workflow:

  • Serum Starvation: Culture cells in serum-free media for 4–12 hours to reduce basal kinase activity.

  • Pre-incubation (Optional): If testing specificity, pre-treat one group with Rp-8-pCPT-cGMPS (50

    
    M) for 30 minutes.
    
  • Agonist Challenge:

    • Group 1: Vehicle Control.

    • Group 2: 8-pCPT-cGMP (Targeting PKG II).

    • Group 3: PET-cGMP (Targeting PKG I).

  • Readout Timing:

    • Phosphorylation (Western Blot):[4] Lyse cells at 5, 10, and 30 minutes.

    • Physiological (e.g., Ion Transport): Monitor continuously or at 1-hour endpoints.

  • Interpretation:

    • PKG II Driven: Strong response to 8-pCPT-cGMP; minimal/no response to PET-cGMP.[5]

    • PKG I Driven: Strong response to PET-cGMP; response to 8-pCPT-cGMP may occur but requires higher concentrations.

Protocol B: In Vitro Kinase Assay (Substrate Specificity)

Objective: Quantify kinase activity in lysates using isoform-specific substrates.

  • Lysis: Lyse cells in buffer containing phosphatase inhibitors but no PDE inhibitors (unless native cGMP is used; for analogs, PDE degradation is negligible).

  • Reaction Mix:

    • Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl

      
      , 1 mM DTT.
      
    • ATP: [

      
      -
      
      
      
      P]ATP or fluorescent ATP analog.
    • Substrate:

      • For PKG I : VASPtide (RRKVSKQE).

      • For PKG II : Fragment of CFTR or specific peptides (e.g., ERF_519_531).

  • Initiation: Add 8-pCPT-cGMP (titrate 10 nM – 10

    
    M).
    
  • Detection: Spot on P81 phosphocellulose paper, wash with phosphoric acid, and count.

Decision Matrix for Analog Selection

Use this logic flow to select the correct reagent for your hypothesis.

DecisionTree Start Experimental Goal Q1 Are you studying Intact Cells or Lysates? Start->Q1 Branch_Cells Intact Cells Q1->Branch_Cells Branch_Lysate Purified Protein / Lysate Q1->Branch_Lysate Q2 Target Isoform? Branch_Cells->Q2 Branch_Lysate->Q2 Res_PKG2 Use 8-pCPT-cGMP (10-50 u03bcM) Control: Lack of response to PET-cGMP Q2->Res_PKG2 PKG II (Intestine, Bone, Brain) Res_PKG1 Use PET-cGMP (1-10 u03bcM) Control: Rp-8-Br-PET-cGMPS Q2->Res_PKG1 PKG I (Smooth Muscle, Platelets) Res_General Use 8-Br-cGMP (Standard Activator) Q2->Res_General General cGMP Signaling

Caption: Decision tree for selecting cGMP analogs based on experimental context and target isoform.

References
  • Structural Basis of Analog Specificity in PKG I and II. Source: National Institutes of Health (NIH) / PubMed Central Key Finding: Crystal structures reveal PKG II's larger A-site pocket accommodates 8-pCPT, while PKG I's B-site favors PET-cGMP via

    
    -stacking.[1]
    
    
  • 8-pCPT-cGMP stimul

    
    -ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties. 
    Source: American Journal of Physiology - Cell Physiology
    Key Finding: Demonstrates 8-pCPT-cGMP as a predominant activator of PKG II (
    
    
    
    ~1.8
    
    
    M) in a functional ion channel model, while PET-cGMP failed to elicit a response.[5]
  • Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling. Source: International Journal of Molecular Sciences Key Finding: Comparative kinase activity profiling showing 8-pCPT-cGMP and 8-Br-cGMP activation patterns across specific peptide substrates.[1][3]

  • Structural Basis of Cyclic Nucleotide Selectivity in cGMP-dependent Protein Kinase II. Source: Journal of Biological Chemistry Key Finding: Detailed kinetic analysis showing PKG II is significantly more sensitive to 8-pCPT-cGMP (

    
     3.5–80 nM) than native cGMP.[2]
    
    
  • Biolog Life Science Institute Product Data: 8-pCPT-cGMP. Source: Biolog.de Key Finding: Technical specifications listing 8-pCPT-cGMP as a lipophilic, PDE-resistant activator with high specificity for PKG II and I.

Sources

Benchmarking cGMP Analogs: Validating 8-pCPT-cGMP Specificity and Potency via Phospho-VASP Western Blotting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The cGMP Permeability Challenge

In the study of nitric oxide (NO) and cGMP signaling, the choice of pharmacological activator is the single most critical variable determining data reproducibility. While 8-Br-cGMP has historically been the default choice, it suffers from poor membrane permeability and susceptibility to hydrolysis by phosphodiesterases (PDEs).

8-pCPT-cGMP (8-(4-Chlorophenylthio)-guanosine-3',5'-cyclic monophosphate) has emerged as the superior alternative. It is highly lipophilic, membrane-permeable, and resistant to PDE degradation. However, confirming its activity requires a robust readout. This guide details the industry-standard validation method: monitoring the phosphorylation of VASP (Vasodilator-stimulated phosphoprotein) at Serine 239 , a specific biomarker for Protein Kinase G (PKG) activity.

Mechanism of Action & Signaling Logic

To validate 8-pCPT-cGMP, one must understand the downstream signaling architecture. PKG (cGK) is the primary effector. Upon activation by cGMP analogs, PKG phosphorylates VASP.[1]

The "VASP Trap" (Critical Insight): VASP has three phosphorylation sites.[2][3] Distinguishing them is vital for scientific integrity:

  • Ser239: The primary PKG site.[2][4] Phosphorylation here confirms cGMP/PKG pathway activation.[4]

  • Ser157: The primary PKA site.[2][4] Phosphorylation here causes a mobility shift (band moves from 46 to 50 kDa) on SDS-PAGE.

  • Thr278: A secondary site.

Senior Scientist Note: Do not rely on the molecular weight shift (46->50 kDa) to confirm PKG activity. That shift is characteristic of PKA activity (Ser157).[4] PKG activation (Ser239) does not typically cause a band shift. You must use a phospho-specific antibody for pSer239.

Diagram 1: The cGMP-PKG-VASP Signaling Axis

G cluster_extracellular Extracellular Space cluster_cytosol Cytosol node_8pCPT 8-pCPT-cGMP (Lipophilic Analog) node_Membrane Cell Membrane node_8pCPT->node_Membrane High Permeability node_8Br 8-Br-cGMP (Legacy Analog) node_8Br->node_Membrane Low Permeability node_PKG Protein Kinase G (PKG/cGK) node_Membrane->node_PKG Activates node_pSer239 pSer239-VASP (PKG Specific Marker) node_PKG->node_pSer239 Primary Target node_pSer157 pSer157-VASP (PKA Dominant / Band Shift) node_PKG->node_pSer157 Weak/Cross-talk node_VASP VASP (Substrate) node_Actin Actin Cytoskeleton Remodeling node_pSer239->node_Actin Inhibits Aggregation

Caption: 8-pCPT-cGMP efficiently crosses the membrane to activate PKG, leading to specific phosphorylation of VASP at Ser239.

Comparative Analysis: 8-pCPT-cGMP vs. Alternatives

The following table contrasts the physicochemical properties and experimental utility of the two primary analogs.

Feature8-pCPT-cGMP (Recommended)8-Br-cGMP (Legacy)
Membrane Permeability High (Lipophilic)Low to Moderate
PDE Resistance High (Very stable)Moderate
PKG Specificity High (Selectively targets PKG I/II)Lower (Cross-activates PKA at high conc.)
Effective Conc. 10 - 100 µM 500 - 1000 µM
VASP Readout Strong pSer239 signal at low dosesRequires high doses; risk of PKA noise
Use Case Intact cell studies, rapid signalingLysates, permeabilized cells

Scientific Insight: The lipophilicity of the chlorophenylthio (pCPT) group allows 8-pCPT-cGMP to bypass transport mechanisms required by 8-Br-cGMP. This enables the use of lower concentrations (micromolar range), significantly reducing off-target effects such as non-specific inhibition of PDEs or cross-activation of PKA.

Experimental Protocol: The Self-Validating System

This protocol is designed to be self-validating by including controls that distinguish between PKG and PKA activity.

Reagents Required
  • Agonist: 8-pCPT-cGMP (Stock: 10 mM in water or DMSO).

  • Positive Control (PKA): Forskolin (activates Adenylyl Cyclase -> cAMP -> PKA).

  • Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Fluoride, Sodium Orthovanadate). Without this, pSer239 is rapidly lost during lysis.

  • Primary Antibodies:

    • Anti-VASP (Total)

    • Anti-VASP (Phospho-Ser239) - The Target

    • Anti-VASP (Phospho-Ser157) - The Control[5]

Step-by-Step Workflow
  • Cell Preparation:

    • Culture cells (e.g., Platelets, HUVECs, SMCs) to 80% confluence.

    • Serum Starvation (Crucial): Starve cells in serum-free media for 4-12 hours prior to treatment. This reduces basal phosphorylation noise.

  • Treatment Groups:

    • Lane 1: Vehicle Control (DMSO/Water).

    • Lane 2: 8-pCPT-cGMP (50 µM, 30 min).

    • Lane 3: 8-pCPT-cGMP (100 µM, 30 min).

    • Lane 4: Forskolin (10 µM, 15 min) – Positive control for PKA/Band Shift.

  • Lysis & Harvesting:

    • Wash cells 1x with ice-cold PBS.

    • Add ice-cold Lysis Buffer (+ Phosphatase Inhibitors).

    • Scrape and centrifuge (14,000 x g, 10 min, 4°C).

  • Western Blotting:

    • Load 20-30 µg protein per lane.

    • Run SDS-PAGE (10% or 12% gel).

    • Transfer to PVDF/Nitrocellulose.

    • Block with 5% BSA (Phospho-antibodies often perform better in BSA than Milk).

Diagram 2: Experimental Workflow & Timeline

Workflow Step1 1. Starvation (Serum-free, 4h+) Step2 2. Induction Add 8-pCPT-cGMP (15-30 min) Step1->Step2 Step3 3. Lysis + Phosphatase Inhibitors Step2->Step3 Step4 4. SDS-PAGE Separate Proteins Step3->Step4 Step5 5. Immunoblot Probe pSer239 Step4->Step5

Caption: Critical path for VASP analysis. Note that lysis must occur immediately after induction to preserve phosphorylation status.

Data Interpretation & Troubleshooting

Successful validation relies on interpreting the band patterns correctly.

ObservationInterpretationAction
Strong pSer239 Band Success. PKG is activated.Proceed with downstream assays.
Band Shift (46->50kDa) Caution. PKA activation (Ser157).If seen in 8-pCPT lanes, dose is too high (cross-talk). Lower concentration.
No pSer239 Signal Failure. Phosphatase activity or low PKG.Check lysis buffer inhibitors. Verify cell line expresses PKG (some cancer lines do not).
Signal in Vehicle Lane High Basal Activity. Increase starvation time. Check for autocrine NO production.

Authoritative Reference Integration: Research has established that while Ser157 phosphorylation causes the characteristic mobility shift often associated with VASP, Ser239 is the unique monitor for PKG activation and does not result in a shift [1, 2]. Furthermore, 8-pCPT-cGMP is preferred over 8-Br-cGMP for intact cell studies due to its ability to induce this phosphorylation at significantly lower concentrations, minimizing off-target PKA activation [3, 4].

References
  • Butt E, et al. (1994).[2] cAMP- and cGMP-dependent protein kinase phosphorylation sites of the focal adhesion vasodilator-stimulated phosphoprotein (VASP) in vitro and in intact human platelets.[1][3] Journal of Biological Chemistry. Link

  • Smolenski A, et al. (1998). Polyclonal antibodies specific for phosphoserine 157 and 239 of VASP: differentiation of cAMP- and cGMP-dependent signaling pathways. Journal of Biological Chemistry. Link

  • Werner C, et al. (2011). 8-pCPT-cGMP prefers protein kinase G type I over type II in cardiomyocytes. Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Cell Signaling Technology. Phospho-VASP (Ser239) Antibody Validation and Background. Link

Sources

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